4,7-Dichloro-2,8-dimethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19460. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dichloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQQASKLBXKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280967 | |
| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21728-15-4 | |
| Record name | 21728-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21728-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,7-Dichloro-2,8-dimethylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4,7-dichloro-2,8-dimethylquinoline, a substituted quinoline of interest for various research and development applications. The synthesis is based on established chemical transformations, primarily the Combes quinoline synthesis followed by a chlorination step. This document details the proposed experimental protocols, presents relevant data from analogous reactions, and visualizes the synthetic pathway and workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the quinoline core via the Combes synthesis, which is an acid-catalyzed reaction between an aniline and a β-diketone.[1][2] In this proposed synthesis, 3-chloro-2,6-dimethylaniline serves as the aniline component and acetylacetone is the β-diketone. This reaction is expected to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.
The subsequent step involves the conversion of the 4-hydroxy group to a chloro group. This transformation is a common procedure in quinoline chemistry and is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]
Experimental Protocols
The following protocols are adapted from established procedures for analogous reactions and represent a viable pathway for the synthesis of this compound.
Step 1: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline (Combes Synthesis)
This procedure is adapted from the Combes synthesis of substituted quinolines.[1][5]
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10%)
-
Hydrochloric Acid (HCl) solution (10%)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2,6-dimethylaniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) to the mixture while stirring. The addition is exothermic and should be done in an ice bath to control the temperature.
-
After the addition of the acid, heat the reaction mixture to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.
Step 2: Synthesis of this compound (Chlorination)
This protocol is based on the chlorination of 4-hydroxyquinolines using phosphorus oxychloride.[3]
Materials:
-
7-Chloro-4-hydroxy-2,8-dimethylquinoline
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 7-chloro-4-hydroxy-2,8-dimethylquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize quantitative data from analogous reactions found in the literature, which can serve as a reference for the expected outcomes of the proposed synthesis.
Table 1: Reported Yields for Combes Synthesis of Chloro-substituted Quinolines
| Starting Aniline | β-Diketone | Product | Yield (%) | Reference |
| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | Not specified | [5] |
Table 2: Reported Yields for Chlorination of 4-Hydroxyquinolines
| Starting Material | Chlorinating Agent | Product | Yield (%) | Reference |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline | 79.2 | [3] |
| 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline | 66-73 | [6] |
Mandatory Visualizations
References
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-2,8-dimethylquinoline, a halogenated quinoline derivative, is a compound of interest in chemical and pharmaceutical research. Its structural similarity to 4,7-dichloroquinoline, a well-known precursor to antimalarial drugs like chloroquine and hydroxychloroquine, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical properties, and predicted spectral data. Due to the limited availability of experimental data for this specific compound, information on the closely related and extensively studied 4,7-dichloroquinoline is also included for comparative purposes.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is available for the target compound, many physical properties have not been experimentally determined and are therefore not included.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21728-15-4 | [1][2][3] |
| Molecular Formula | C₁₁H₉Cl₂N | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Physicochemical Properties of 4,7-Dichloroquinoline (for comparison)
| Property | Value | Source |
| CAS Number | 86-98-6 | [4][5] |
| Molecular Formula | C₉H₅Cl₂N | [5] |
| Molecular Weight | 198.05 g/mol | [5] |
| Melting Point | 81-83 °C | [6] |
| Boiling Point | 317 °C | [5] |
| Solubility | Soluble in chloroform (50 mg/mL) | [6] |
Spectral Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 226.0185 |
| [M+Na]⁺ | 248.0004 |
| [M-H]⁻ | 224.0039 |
For comparison, experimental mass spectral data for 4,7-dichloroquinoline is available through the NIST WebBook[7].
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of related quinoline derivatives. The synthesis of the unmethylated analog, 4,7-dichloroquinoline, is well-documented and typically involves the cyclization of a substituted aniline followed by chlorination.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline (A Representative Method)
This protocol is for the synthesis of the related compound 4,7-dichloroquinoline and is provided as a reference.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
Phosphorus oxychloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Skellysolve B (or similar petroleum ether)
Procedure:
-
Condensation: A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated to form the corresponding anilinoacrylate.
-
Cyclization: The resulting anilinoacrylate is added to a high-boiling solvent like Dowtherm A at its boiling point (approximately 250 °C) to induce cyclization, yielding 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.
-
Hydrolysis and Decarboxylation: The ester is then saponified with sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline.
-
Chlorination: The 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride to convert the hydroxyl group at the 4-position to a chloro group, yielding 4,7-dichloroquinoline[8].
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as Skellysolve B or ethanol[8][9].
Logical Workflow for Quinoline Synthesis
Caption: A generalized workflow for the synthesis of dichloroquinoline derivatives.
Biological Activity
There is currently a lack of specific data on the biological activity of this compound. However, the structurally similar 4,7-dichloroquinoline is a crucial intermediate in the synthesis of several antimalarial drugs[5]. Research on 4,7-dichloroquinoline and its derivatives has also explored their potential as anticancer and antimicrobial agents. Given these activities in the parent compound, it is plausible that this compound could exhibit interesting biological properties, warranting further investigation.
Structural Information
No experimental crystal structure data for this compound was found in the reviewed literature. However, the crystal structure of an isomer, 2,4-dichloro-7,8-dimethylquinoline, has been reported[10]. This data can provide insights into the potential molecular geometry and packing of the target compound.
Table 4: Crystal Structure Data for 2,4-Dichloro-7,8-dimethylquinoline (Isomer)
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [10] |
| Space Group | P2₁2₁2₁ | [10] |
| Unit Cell Dimensions | a = 20.3054(9) Å, b = 3.9992(2) Å, c = 25.5743(11) Å | [10] |
Conclusion
This compound is a chemical compound with potential for further research, particularly in the field of medicinal chemistry. While basic chemical identifiers are known, there is a significant gap in the experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. The information available for the closely related 4,7-dichloroquinoline provides a valuable starting point for predicting the characteristics and potential applications of its dimethylated analog. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound.
Experimental Workflow for Compound Characterization
Caption: A typical experimental workflow for the synthesis and characterization of a novel chemical compound.
References
- 1. scbt.com [scbt.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 7. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,7-Dichloro-2,8-dimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic route, and relevant biological context for the compound 4,7-Dichloro-2,8-dimethylquinoline. Due to the limited availability of direct experimental spectroscopic data in public-access databases, this guide combines predicted data, analysis of structurally similar compounds, and established synthetic methodologies to serve as a valuable resource for researchers.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for various adducts of this compound (C₁₁H₉Cl₂N) are provided below. This data is valuable for the identification and confirmation of the compound in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.01848 |
| [M+Na]⁺ | 248.00042 |
| [M-H]⁻ | 224.00392 |
| [M+NH₄]⁺ | 243.04502 |
| [M+K]⁺ | 263.97436 |
| [M]⁺ | 225.01065 |
| [M]⁻ | 225.01175 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Explicit experimental NMR data for this compound is not currently published. However, expected chemical shifts for ¹H and ¹³C NMR can be estimated based on the substituent effects of the chloro and methyl groups on the quinoline core.
¹H NMR Spectroscopy (Expected Chemical Shifts)
The proton chemical shifts will be influenced by the electron-withdrawing chloro groups and electron-donating methyl groups.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.2-7.4 | s |
| H-5 | ~7.8-8.0 | d |
| H-6 | ~7.4-7.6 | d |
| CH₃ (at C-2) | ~2.5-2.7 | s |
| CH₃ (at C-8) | ~2.6-2.8 | s |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
The carbon chemical shifts will show characteristic downfield shifts for carbons attached to chlorine and the nitrogen atom.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~158-162 |
| C-3 | ~120-124 |
| C-4 | ~147-151 |
| C-4a | ~148-152 |
| C-5 | ~125-129 |
| C-6 | ~126-130 |
| C-7 | ~135-139 |
| C-8 | ~130-134 |
| C-8a | ~145-149 |
| CH₃ (at C-2) | ~23-26 |
| CH₃ (at C-8) | ~17-20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system and its substituents.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (methyl) | 2850-3000 |
| C=N stretching | 1600-1620 |
| C=C stretching (aromatic) | 1450-1600 |
| C-Cl stretching | 700-850 |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound is the Combes quinoline synthesis, followed by chlorination. A similar methodology has been successfully employed for the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[1]
Step 1: Synthesis of 2,8-Dimethyl-4-hydroxy-7-chloroquinoline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C for 1 hour to facilitate cyclization.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Chlorination to this compound
-
Suspend the 2,8-Dimethyl-4-hydroxy-7-chloroquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (referenced to the solvent peak) and coupling constants.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to confirm the molecular weight and fragmentation pattern.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Representative Signaling Pathway for Quinoline Derivatives
Quinoline derivatives have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4][5]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline
CAS Number: 21728-15-4
This technical guide provides a comprehensive overview of 4,7-Dichloro-2,8-dimethylquinoline, a substituted quinoline of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, potential synthetic pathways with experimental protocols, and an exploration of its anticipated biological significance based on related structures.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21728-15-4 | [1][2] |
| Molecular Formula | C₁₁H₉Cl₂N | [1][2] |
| Molecular Weight | 226.1 g/mol | [1][2] |
| Purity | ≥98% (typical) | [1] |
| Monoisotopic Mass | 225.0112 Da | [3] |
| Predicted XlogP | 4.2 | [3] |
| Storage | Room temperature | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for quinoline ring formation, such as the Combes synthesis or the Doebner-von Miller reaction.[4][5][6] These methods involve the acid-catalyzed condensation of an appropriately substituted aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound, respectively.
Proposed Synthetic Pathway: Combes Synthesis
A plausible and efficient route for the synthesis of this compound is the Combes synthesis.[5][7] This method involves the acid-catalyzed reaction of 3-chloro-2-methylaniline with acetylacetone (a 1,3-diketone) to form the corresponding 2,4-dimethyl-7-chloroquinoline derivative. Subsequent chlorination at the 4-position would yield the target compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. synarchive.com [synarchive.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Unveiling the Structural Architecture of Dichloro-dimethylquinolines: A Technical Guide for Researchers
An In-depth Exploration of the Crystallography and Potential Biological Significance of Chloro-substituted Dimethylquinolines, with a Focus on the Elusive 4,7-dichloro-2,8-dimethylquinoline
For Immediate Release
Shanghai, China – December 30, 2025 – In the intricate world of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This technical guide delves into the crystallographic characteristics of dichloro-dimethylquinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry. While the specific crystal structure of this compound remains to be publicly elucidated, this paper provides a comprehensive overview of the methodologies for its determination and presents a comparative analysis of closely related structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of quinoline derivatives.
Introduction
Quinolines and their derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The substitution of the quinoline core with halogen atoms and alkyl groups can significantly modulate its physicochemical properties and biological efficacy. The compound this compound (CAS 21728-15-4; Molecular Formula: C₁₁H₉Cl₂N; Molecular Weight: 226.11 g/mol ) is a member of this promising class of molecules.[1][2] A thorough understanding of its crystal structure is a critical step in rational drug design, enabling the prediction of its interactions with biological targets.
While a definitive crystal structure for this compound is not currently available in the public domain, this guide will provide a robust framework for its potential determination and analysis. By examining the crystallographic data of analogous compounds, we can infer key structural features and provide a basis for future research.
Comparative Crystallographic Data of Related Dichloro-dimethylquinolines
To provide a contextual understanding, the following table summarizes the crystallographic data for structurally similar quinoline derivatives. This comparative data offers insights into the expected crystal system, unit cell dimensions, and packing arrangements for this compound.
| Compound Name | 2,4-dichloro-7,8-dimethylquinoline[3] | 4,7-dichloroquinoline[4] | 4-chloro-2,5-dimethylquinoline[5] |
| Molecular Formula | C₁₁H₉Cl₂N | C₉H₅Cl₂N | C₁₁H₁₀ClN |
| Molecular Weight | 226.09 | 198.04 | 190.66 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |
| a (Å) | 20.3054 (9) | 18.2243 (17) | 6.9534 (9) |
| b (Å) | 3.9992 (2) | 3.8253 (5) | 13.0762 (14) |
| c (Å) | 25.5743 (11) | 23.622 (3) | 10.4306 (11) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 96.61 (1) | 99.239 (8) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2076.77 (17) | 1635.8 (4) | 936.09 (19) |
| Z | 8 | 8 | 4 |
| Temperature (K) | 295 | 123 | 293 |
| Radiation | Mo Kα | Cu Kα | Mo Kα |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small organic molecule like this compound typically involves single-crystal X-ray diffraction. The following outlines the key experimental steps.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals.[6] Several methods can be employed for the crystallization of small organic molecules:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly.[7] The choice of solvent is critical and can influence crystal growth.[8]
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.[9]
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam.[6] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map from which the positions of the atoms in the crystal structure can be determined.[3]
The atomic positions and other parameters (such as thermal displacement parameters) are then refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[3]
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively associated with this compound, research on related quinoline derivatives provides valuable insights into their potential mechanisms of action. For instance, certain 4,7-disubstituted quinazoline derivatives have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In the "off" state, β-catenin is targeted for degradation. Upon activation by Wnt ligands, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of target genes involved in cell growth and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.
Conclusion
The precise determination of the crystal structure of this compound is a crucial next step in unlocking its full potential as a lead compound in drug discovery. This technical guide has provided a comprehensive overview of the necessary experimental protocols and a comparative analysis of related structures to aid researchers in this endeavor. Furthermore, the exploration of potential signaling pathway interactions, based on the activity of analogous compounds, offers a starting point for investigating its biological mechanism of action. Future studies focused on the successful crystallization and structural elucidation of this compound will undoubtedly accelerate its development and application in medicinal chemistry and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]
Navigating the Uncharted Waters of Solubility: A Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The solubility of any new quinoline derivative, such as 4,7-dichloro-2,8-dimethylquinoline, is a fundamental physicochemical property that dictates its behavior in both in vitro and in vivo systems. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering its therapeutic potential. This guide serves as a resource for researchers to understand the expected solubility behavior of this compound and provides a practical framework for its experimental determination.
Solubility of Structurally Related Compounds
To provide an informed perspective on the potential solubility of this compound, this section summarizes the available quantitative data for structurally similar compounds. The presence of two chlorine atoms and two methyl groups on the quinoline core of the target compound suggests it is likely a poorly soluble organic molecule.[1] The data presented in Table 1 for 4,7-dichloroquinoline and 4-chloro-7-(trifluoromethyl)quinoline can serve as a useful, albeit approximate, guide.
Table 1: Solubility of Structurally Similar Quinoline Derivatives
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| 4,7-Dichloroquinoline | Chloroform | 50 mg/mL | Not Specified | |
| 4,7-Dichloroquinoline | Water | Very Low | Not Specified | [2] |
| 4,7-Dichloroquinoline | Tetrahydrofuran | Highest among tested organic solvents* | 25 - 60 | [2][3] |
| 4,7-Dichloroquinoline | Ethanol | Moderate | 25 - 60 | [2][3] |
| 4,7-Dichloroquinoline | Acetonitrile | Low | 25 - 60 | [2][3] |
| 4,7-Dichloroquinoline | Acetone | Moderate | 25 - 60 | [2][3] |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25 mg/mL | Not Specified | [4] |
*Solvents tested were water, ethanol, tetrahydrofuran, acetone, and acetonitrile.[2][3]
Generally, substituted quinolines exhibit good solubility in many common organic solvents.[5] The solubility of such compounds is highly dependent on the nature of the solvent, with polar solvents often enhancing solubility.[1] Temperature also plays a crucial role, with increased temperatures typically improving solubility.[1] For ionizable compounds like quinolines, pH can significantly influence aqueous solubility.[1]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method.[6][7] This method involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.[7][8] The subsequent quantification of the dissolved compound provides the solubility value.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.[6]
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).[7]
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours.[7][8] A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).[8]
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.[6]
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound has maximum absorbance.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Visualized Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of compound solubility.
Conclusion
While direct solubility data for this compound remains elusive, this guide provides a robust framework for researchers to approach this critical parameter. By leveraging data from analogous structures and implementing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this compound. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately paving the way for the successful advancement of new therapeutic agents.
References
Navigating the Therapeutic Potential of the 4,7-Dichloroquinoline Scaffold: A Technical Guide
Disclaimer: This technical guide explores the biological activities of derivatives of the 4,7-dichloroquinoline scaffold. It is important to note that a comprehensive literature search yielded no specific biological activity data for 4,7-dichloro-2,8-dimethylquinoline (CAS 21728-15-4). Therefore, the information presented herein pertains to structurally related 4,7-dichloroquinoline analogs and is intended to provide insights into the potential activities of this class of compounds for researchers, scientists, and drug development professionals.
Introduction: The Versatile 4,7-Dichloroquinoline Core
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. Among these, the 4,7-dichloroquinoline core has emerged as a particularly privileged structure, serving as a crucial intermediate in the synthesis of various therapeutic agents. Its most notable application is as a precursor to well-known antimalarial drugs like chloroquine and hydroxychloroquine.[1] Beyond its established role in combating malaria, derivatives of 4,7-dichloroquinoline have demonstrated significant potential in other therapeutic areas, including oncology and microbiology.
This guide provides a comprehensive overview of the documented biological activities of 4,7-dichloroquinoline derivatives, presenting key quantitative data, detailing relevant experimental protocols, and visualizing a general workflow for the assessment of their biological effects.
Quantitative Analysis of Biological Activities
The biological potency of 4,7-dichloroquinoline derivatives has been quantified across various studies. The following tables summarize the reported in vitro activities, primarily focusing on anticancer, antimicrobial, and antimalarial efficacy.
Anticancer Activity
Derivatives of 4,7-dichloroquinoline have exhibited notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for quantifying this activity, with lower values indicating greater potency.[2]
| Derivative Class | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116 | Colorectal Cancer | Varies | [3] |
| CCRF-CEM | Leukemia | Varies | [3] | |
| Quinoline-based dihydrazone derivatives | MCF-7 | Breast Cancer | 7.016 - 7.05 | [4] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 | CNS Cancer | 0.314 - 4.65 (µg/cm³) | [5] |
| HCT-8 | Colon Cancer | 0.314 - 4.65 (µg/cm³) | [5] | |
| HL-60 | Leukemia | 0.314 - 4.65 (µg/cm³) | [5] |
Antimicrobial Activity
The antimicrobial potential of 4,7-dichloroquinoline derivatives has been evaluated against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.[6]
| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoline-sulfonamide hybrids | E. coli | 128 | [6] |
| E. faecalis | 128 | [6] | |
| P. aeruginosa | 64 | [6] | |
| S. typhi | 512 | [6] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | [7][8] |
| Staphylococcus aureus | 3.12 - 50 | [7][8] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [7][8] | |
| Escherichia coli | 3.12 - 50 | [7][8] | |
| Aspergillus flavus | Active | [7][8] | |
| Aspergillus niger | Active | [7][8] | |
| Fusarium oxysporum | Active | [7][8] | |
| Candida albicans | Active | [7][8] |
Antimalarial Activity
The foundational application of the 4,7-dichloroquinoline scaffold is in antimalarial agents. Derivatives continue to be explored for their activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[9]
| Derivative Class | P. falciparum Strain | IC50 (nM) | Reference(s) |
| 4-aminoquinoline derivatives | 3D7 (sensitive) | Varies | [9] |
| K1 (resistant) | Varies | [9] | |
| W2 (resistant) | Varies | [9] | |
| 4-Methylaminoquinoline compounds | 3D7 (sensitive) | 40 - 230 | [10] |
| K1 (resistant) | 60 - 540 | [10] | |
| Nopol-based quinoline derivatives | 3D7 (sensitive) | Low micromolar | [11] |
Experimental Protocols
The evaluation of the biological activities of 4,7-dichloroquinoline derivatives involves a range of standardized in vitro assays. Detailed below are common protocols for assessing anticancer, antimicrobial, and antimalarial activity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[15]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for a further 24-72 hours.[13][15]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[6]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[6]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[6]
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
In Vitro Antiplasmodial Assay
This assay measures the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, within human red blood cells.[18]
Principle: Parasitized red blood cells are cultured in the presence of various concentrations of the test compound. Parasite growth is assessed after a defined incubation period, often by measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (pLDH) or by microscopic counting.[19]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
-
Parasite Culture: Add a culture of synchronized, parasitized red blood cells to each well.
-
Incubation: Incubate the plates for 48-72 hours under specific gas conditions (low oxygen, high carbon dioxide).
-
Growth Assessment:
-
pLDH Assay: Lyse the cells and add a substrate for pLDH. Measure the colorimetric change, which is proportional to parasite viability.
-
Microscopy: Prepare blood smears from each well, stain with Giemsa, and microscopically count the number of parasitized cells.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition compared to an untreated control and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in evaluating the biological activity of novel compounds, the following diagrams illustrate a generalized experimental workflow and a key cellular pathway often implicated in the anticancer activity of quinoline derivatives.
Figure 1. A generalized workflow for the discovery and preclinical evaluation of novel 4,7-dichloroquinoline derivatives.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajol.info [ajol.info]
An In-depth Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline Derivatives: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, the 4,7-dichloroquinoline framework is particularly noteworthy, serving as a crucial intermediate for renowned antimalarial drugs like chloroquine and hydroxychloroquine.[1] This technical guide focuses on a specific, less-explored analogue: 4,7-dichloro-2,8-dimethylquinoline . While extensive research on this particular core is limited, this document extrapolates from the rich chemistry of related quinolines to provide a comprehensive overview of its synthetic pathways, potential for derivatization, and prospective biological activities. This guide serves as a foundational resource to stimulate further investigation into this promising class of compounds.
Introduction to the Quinoline Core
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The substitution pattern on the quinoline ring system dictates the molecule's pharmacological profile.
The 4,7-dichloroquinoline core, in particular, is a vital pharmacophore. The chlorine atom at the 7-position is a common feature in many antimalarial quinolines, while the chlorine at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution to introduce various side chains. This synthetic versatility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.[1] The addition of methyl groups at the 2- and 8-positions, as in the this compound core, is anticipated to modulate the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to novel therapeutic properties.
Synthesis and Derivatization
While specific literature on the synthesis of this compound is sparse, its preparation can be logically inferred from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[1] The logical starting material would be 3-chloro-2,6-dimethylaniline.
Proposed Synthesis of the Core Structure
The multi-step synthesis would likely proceed as follows:
-
Condensation: Reaction of 3-chloro-2,6-dimethylaniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the anilinoacrylate, typically in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxy-7-chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester.
-
Saponification and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation upon heating to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final this compound core.[5][6]
Caption: Proposed Gould-Jacobs reaction pathway for synthesizing the core.
Derivatization Potential
The primary site for derivatization is the C4-position, where the chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse side chains, which is a key strategy in tuning the biological activity of quinoline compounds.
Caption: Primary reaction sites for creating novel derivatives.
Physicochemical and Spectroscopic Data
Detailed experimental data for the title compound is not widely published. However, basic physicochemical properties can be found from chemical supplier databases. Spectroscopic data for the closely related 4,7-dichloroquinoline is provided for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound | 4,7-Dichloroquinoline (for comparison) |
| CAS Number | 21728-15-4[7] | 86-98-6[1] |
| Molecular Formula | C₁₁H₉Cl₂N[7] | C₉H₅Cl₂N[1] |
| Molecular Weight | 226.1 g/mol [7] | 198.05 g/mol [1] |
| Appearance | - (Likely a solid) | White powder[1] |
| Melting Point | - | 87 °C[1] |
| ¹H NMR (CDCl₃, δ) | - | 8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H)[8] |
| ¹³C NMR | - | Data not readily available in cited sources. |
| InChI Key | - | HXEWMTXDBOQQKO-UHFFFAOYSA-N[8] |
Note: '-' indicates data not found in the reviewed sources.
Potential Biological Activities
While no specific biological activity data for this compound derivatives were found, the activities of related quinoline compounds suggest promising avenues for research. The introduction of the 2,8-dimethyl substituents may enhance efficacy or alter selectivity compared to the parent compounds.
Antimalarial and Antiparasitic Activity
The 4,7-dichloroquinoline scaffold is the foundation of chloroquine. It is highly probable that derivatives of this compound, particularly those with basic amine side chains at the C4-position, will exhibit antimalarial properties. Research on other quinoline derivatives has shown potent activity against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[2][9]
Anticancer Activity
Quinoline derivatives are widely investigated as anticancer agents, acting through various mechanisms such as kinase inhibition (EGFR, VEGFR), DNA intercalation, and apoptosis induction.[10][11][12] Studies on substituted 2-arylquinolines and 2-methyl-tetrahydroquinolines have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[13][14] The lipophilicity and structural conformation imparted by the dimethyl groups could influence protein binding and cell permeability, making this an important area for screening.
Insecticidal Activity
Derivatives of 4,7-dichloroquinoline have shown significant larvicidal and pupicidal properties against mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[9] This suggests a potential dual-action application for this compound derivatives as both therapeutic agents and vector control agents.
Table 2: Biological Activity of Selected 4,7-Dichloroquinoline Derivatives (for Comparative Insight)
| Compound/Derivative | Target/Assay | Activity (IC₅₀ / LC₅₀) | Reference |
| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-s) | IC₅₀: 6.7 nM | [9] |
| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-r) | IC₅₀: 8.5 nM | [9] |
| Morita-Baylis-Hillman Adduct of 4,7-dichloroquinoline | HL-60 (Leukemia) cells | IC₅₀: 4.60 µmol L⁻¹ | [14] |
| 4,7-Dichloroquinoline derivative | A. stephensi larvae (I) | LC₅₀: 4.408 µM/mL | [9] |
| 4,7-Dichloroquinoline derivative | A. aegypti larvae (I) | LC₅₀: 5.016 µM/mL | [9] |
Experimental Protocols
The following are generalized protocols based on standard procedures for quinoline synthesis and derivatization.[5][6][15] Researchers should optimize these conditions for the specific 2,8-dimethyl substituted analogue.
Protocol 5.1: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline
-
Step A (Condensation): In a round-bottom flask, combine equimolar amounts of 3-chloro-2,6-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically on a steam bath, for 1-2 hours. The evolved ethanol can be allowed to escape. The crude product is often used directly in the next step.
-
Step B (Cyclization): In a flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to approximately 250°C. Cautiously add the product from Step A to the hot solvent. Maintain reflux for 1-2 hours. The cyclized product often precipitates upon cooling.
-
Step C (Hydrolysis & Decarboxylation): Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis. Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid acid and heat it in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, yielding 7-chloro-4-hydroxy-2,8-dimethylquinoline.
Protocol 5.2: Chlorination to this compound
-
To a flask, add 7-chloro-4-hydroxy-2,8-dimethylquinoline and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified this compound.
Protocol 5.3: General Procedure for C4-Amination
-
In a sealed vessel, dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add 1.0 to 1.5 equivalents of the desired amine nucleophile.
-
An acid catalyst (e.g., HCl) or a base (e.g., K₂CO₃) may be required depending on the nucleophile.
-
Heat the mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.
Workflow and Future Outlook
The development of novel drugs from the this compound core would follow a standard drug discovery workflow. The potential for this scaffold is significant, but requires systematic exploration.
Caption: A typical workflow for developing new therapeutic agents.
Future Directions:
-
Synthesis and Characterization: The immediate priority is the development and optimization of a reliable synthetic route to the this compound core and the full spectroscopic characterization of this compound.
-
Library Development: Creation of a diverse library of C4-substituted derivatives is essential for exploring the full therapeutic potential.
-
Biological Screening: The synthesized library should be screened against a wide range of biological targets, including cancer cell lines, various strains of Plasmodium falciparum, and other pathogenic microbes.
-
Computational Studies: Molecular modeling and docking studies can help elucidate the mechanism of action and guide the design of more potent and selective derivatives.[13]
Conclusion
The this compound core represents an intriguing but underexplored scaffold in medicinal chemistry. By leveraging the well-established chemistry of the parent 4,7-dichloroquinoline system, this guide provides a clear roadmap for the synthesis, derivatization, and biological evaluation of its derivatives. The addition of the 2,8-dimethyl groups offers a promising strategy to modulate physicochemical properties and biological activity, potentially leading to the discovery of novel therapeutic agents for malaria, cancer, and other diseases. Further research in this area is highly warranted.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
Unveiling 4,7-Dichloro-2,8-dimethylquinoline: A Technical Guide for Chemical Researchers
Introduction
4,7-Dichloro-2,8-dimethylquinoline is a halogenated and methylated derivative of the quinoline heterocyclic system. While this specific compound is commercially available for research purposes, detailed literature on its discovery, synthesis, and biological activity is sparse. This guide provides a comprehensive overview based on established principles of quinoline chemistry, offering a plausible synthetic route, and inferring potential biological significance from closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 21728-15-4 | [1] |
| Molecular Formula | C₁₁H₉Cl₂N | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
Proposed Synthesis
The proposed synthesis would begin with the reaction of 3-chloro-2-methylaniline with acetylacetone to form the intermediate, 4-hydroxy-7-chloro-2,8-dimethylquinoline. Subsequent chlorination of the hydroxyl group would yield the final product.
Experimental Protocol
Step 1: Synthesis of 4-hydroxy-7-chloro-2,8-dimethylquinoline
-
To a solution of 3-chloro-2-methylaniline (1 mole equivalent) in a suitable solvent such as ethanol, add acetylacetone (1.1 mole equivalents).
-
Slowly add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
The resulting precipitate, 4-hydroxy-7-chloro-2,8-dimethylquinoline, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend the dried 4-hydroxy-7-chloro-2,8-dimethylquinoline (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of POCl₃.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium hydroxide solution, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Potential Biological Significance
The biological activity of this compound has not been extensively characterized. However, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. The biological activities of structurally related compounds can provide insights into the potential applications of this molecule.
Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The parent compound, 4,7-dichloroquinoline, is a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine. The introduction of methyl groups on the quinoline ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and target specificity. It has been noted that this compound may have utility in the synthesis of novel pesticides.[2]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
General Workflow for Novel Compound Evaluation
References
Theoretical Examination of 4,7-Dichloroquinoline: A Technical Overview
Disclaimer: No direct theoretical or experimental studies specifically investigating 4,7-dichloro-2,8-dimethylquinoline were identified in the available literature. This document instead provides a comprehensive technical guide on the closely related and extensively studied compound, 4,7-dichloroquinoline . The data and methodologies presented herein pertain to 4,7-dichloroquinoline and should be considered as a valuable reference for researchers and scientists in the field of drug development, offering insights into a structurally similar molecule.
Molecular Structure and Properties
4,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₅Cl₂N.[1][2][3] It serves as a crucial intermediate in the synthesis of several antimalarial drugs.[4][5][6] The structural and electronic properties of 4,7-dichloroquinoline have been elucidated through various experimental and computational methods.
Table 1: Computed Molecular Identifiers and Properties for 4,7-Dichloroquinoline
| Property | Value | Reference |
| IUPAC Name | 4,7-dichloroquinoline | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1][2][3] |
| Molecular Weight | 198.05 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl | [1] |
| InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | [1][7] |
| InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N | [1][7] |
Crystallographic Data
The solid-state structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray diffraction.[4][8][9] The compound crystallizes in a monoclinic system with two molecules in the asymmetric unit.[4][8][9] Both molecules are essentially planar.[8][9]
Table 2: Crystal Data and Structure Refinement for 4,7-Dichloroquinoline
| Parameter | Value | Reference |
| Empirical Formula | C₉H₅Cl₂N | [4] |
| Formula Weight | 198.04 | [4] |
| Temperature | 123 K | [4] |
| Wavelength | 1.54178 Å | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| a | 18.2243 (17) Å | [4] |
| b | 3.8253 (5) Å | [4] |
| c | 23.622 (3) Å | [4] |
| β | 96.61 (1)° | [4] |
| Volume | 1635.8 (4) ų | [4] |
| Z | 8 | [4] |
| Density (calculated) | 1.608 Mg/m³ | [4] |
| Absorption Coefficient | 6.59 mm⁻¹ | [4] |
| F(000) | 800 | [4] |
Experimental and Computational Protocols
4,7-Dichloroquinoline can be synthesized from 3-chloroaniline.[6] Recrystallization from hexane or similar hydrocarbon solvents is an effective method to purify the compound by removing impurities such as 4,5-dichloroquinoline.[4] In a typical procedure, commercially available 4,7-dichloroquinoline is dissolved in hot hexanes, and the solution is slowly cooled to room temperature to yield long, colorless needles.[4]
Single-crystal X-ray diffraction data for 4,7-dichloroquinoline was collected on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer using Cu Kα radiation.[4] The structure was solved using direct methods and refined by full-matrix least-squares on F².[4][8][9]
The vibrational properties of 4,7-dichloroquinoline have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy.[8][10] These experimental studies are often complemented by theoretical calculations to aid in the assignment of vibrational modes.[8] The NIST Chemistry WebBook provides access to IR, mass, and UV/Visible spectra for this compound.[2][3]
Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure and properties of 4,7-dichloroquinoline and its derivatives.[5][10][11][12] The B3LYP functional with the 6-311++G(d,p) basis set has been used for geometry optimization and vibrational frequency calculations.[13] Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra.[14]
Theoretical Analysis Workflow
The following diagram illustrates a general workflow for the theoretical analysis of a small molecule like 4,7-dichloroquinoline, based on the methodologies cited in the literature.
Biological Activity
While this document focuses on theoretical studies, it is noteworthy that 4,7-dichloroquinoline and its derivatives exhibit significant biological activities. They are known for their antimalarial properties and have been investigated for their insecticidal effects against mosquito vectors of diseases like malaria and dengue.[12][15][16][17] Computational studies, such as molecular docking, are often used to investigate the potential molecular targets and mechanisms of action of these compounds.[12][17]
References
- 1. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 3. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 15. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-2,8-dimethylquinoline is a halogenated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds, highlighting its potential in drug discovery and development. The structural features of this compound, specifically the chlorine substituents at the 4 and 7 positions and the methyl groups at the 2 and 8 positions, make it a valuable intermediate for the synthesis of novel therapeutic agents. It is particularly explored in the development of antimalarial, anticancer, and antimicrobial drugs, as well as for the design of new kinase inhibitors.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value |
| Molecular Weight | 226.1 g/mol |
| Molecular Formula | C₁₁H₉Cl₂N |
| CAS Number | 21728-15-4 |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2Cl)C)Cl |
| Physical Description | Solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Synthesis of this compound
The synthesis of this compound can be achieved through a modification of the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, 3-chloro-2-methylaniline would be the appropriate aniline derivative, and acetylacetone serves as the β-diketone. An alternative and more direct approach for related dichlorinated quinolines involves the reaction of a substituted aniline with malonic acid in the presence of phosphorus oxychloride.
Proposed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the related compound 2,4-dichloro-7,8-dimethylquinoline.
Materials:
-
3-Chloro-2-methylaniline
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5 M Sodium hydroxide (NaOH) solution
-
Hexane
-
Ethyl acetate (EtOAc)
-
Dimethyl sulfoxide (DMSO) for recrystallization (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (10 mmol) and malonic acid (10 mmol).
-
Carefully add phosphorus oxychloride (30 ml) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 5 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the gradual addition of a 5 M sodium hydroxide solution until the solution is alkaline.
-
Collect the resulting crude product, a brown solid, by filtration.
-
Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate (95:5) eluent to yield the pure this compound.
-
For further purification, the compound can be recrystallized from a suitable solvent such as DMSO to obtain white needles.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the broader class of quinoline derivatives has been extensively studied. This compound is recognized as a key intermediate in the synthesis of pharmaceuticals with potential applications as antimalarial, anticancer, and antimicrobial agents, as well as kinase inhibitors. The biological activities of structurally related compounds are summarized below to provide context for the potential of this compound.
Antimalarial Activity of Related Compounds
The 4,7-dichloroquinoline core is a well-established pharmacophore in antimalarial drugs. For instance, the parent compound, 4,7-dichloroquinoline, is a crucial intermediate in the synthesis of chloroquine and hydroxychloroquine. Derivatives of 4,7-dichloroquinoline have shown significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
| Compound/Derivative | Activity Type | Organism/Cell Line | IC₅₀/EC₅₀ |
| 4,7-Dichloroquinoline | Antiplasmodial | P. falciparum (CQ-sensitive) | 6.7 nM |
| 4,7-Dichloroquinoline | Antiplasmodial | P. falciparum (CQ-resistant) | 8.5 nM |
| Chloroquine (Reference) | Antiplasmodial | P. falciparum (CQ-sensitive) | 23 nM |
| Chloroquine (Reference) | Antiplasmodial | P. falciparum (CQ-resistant) | 27.5 nM |
Anticancer and Cytotoxic Potential of Related Compounds
Quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. While specific data for this compound is not available, derivatives of 4,7-dichloroquinoline have been evaluated for their antiproliferative activity.
| Compound/Derivative | Activity Type | Cell Line | IC₅₀ |
| Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline | Antiproliferative | MCF-7 (Breast cancer) | 4.60 µmol L⁻¹ |
| Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline | Antiproliferative | HCT-116 (Colorectal cancer) | Varies with derivative |
| Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline | Antiproliferative | NCI-H292 (Lung cancer) | Varies with derivative |
Antimicrobial and Other Activities of Related Compounds
Quinoline derivatives have also been investigated for their antibacterial and insecticidal properties. For example, 4,7-dichloroquinoline has shown significant larvicidal and pupicidal effects against mosquito vectors of malaria and dengue.
| Compound/Derivative | Activity Type | Organism | LC₅₀ |
| 4,7-Dichloroquinoline | Larvicidal | Anopheles stephensi (larvae I) | 4.408 µM/mL |
| 4,7-Dichloroquinoline | Pupicidal | Anopheles stephensi (pupae) | 7.958 µM/mL |
| 4,7-Dichloroquinoline | Larvicidal | Aedes aegypti (larvae I) | 5.016 µM/mL |
| 4,7-Dichloroquinoline | Pupicidal | Aedes aegypti (pupae) | 10.669 µM/mL |
Logical Relationship of Quinolone Synthesis
The Combes synthesis provides a logical and versatile route to substituted quinolines. The general principle involves the reaction of an aniline with a β-dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydration.
Caption: A diagram illustrating the logical progression of the Combes synthesis for producing substituted quinolines.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods like the Combes synthesis. While direct biological data for this specific compound is sparse, the well-documented activities of related quinoline derivatives suggest its potential in antimalarial, anticancer, and antimicrobial research. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on studies involving this versatile chemical entity.
An In-depth Technical Guide on the Stability of 4,7-Dichloro-2,8-dimethylquinoline
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific stability studies, quantitative degradation data, or detailed experimental protocols for 4,7-dichloro-2,8-dimethylquinoline. Therefore, this guide provides a comprehensive framework based on the general principles of pharmaceutical stability testing, particularly forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and the known chemistry of quinoline derivatives. The information presented herein is intended to guide researchers in designing and executing a stability study for this compound.
Introduction
This compound is a substituted quinoline derivative. The stability of such a compound is a critical parameter for its development as a potential pharmaceutical agent or for its use in other chemical applications. Understanding its degradation profile is essential for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.[1][2]
Forced degradation studies are a crucial component of drug development, designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[1][3] These studies are instrumental in developing and validating stability-indicating methods.[4]
Predicted Stability Profile and Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be anticipated under various stress conditions. The presence of chloro, methyl, and quinoline ring functionalities suggests susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The chloro substituents on the quinoline ring, particularly the one at position 4, may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding hydroxyquinoline derivative. The rate of hydrolysis is expected to be pH-dependent.[5]
-
Oxidation: The quinoline ring system and the methyl groups could be susceptible to oxidation. Oxidative degradation can be initiated by exposure to peroxides or atmospheric oxygen, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the heterocyclic ring.[3][6][7]
-
Photolysis: Substituted quinolines can be light-sensitive.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products through mechanisms such as photo-oxidation or photo-rearrangement. Functional groups like aryl chlorides are known to be photosensitive.[2]
-
Thermal Degradation: Exposure to high temperatures can induce thermal decomposition. The degradation pathway would depend on the energy supplied and could involve cleavage of the substituents or the quinoline ring itself.[2]
Framework for a Forced Degradation Study
A forced degradation study for this compound should be designed to achieve a target degradation of 5-20%.[8][9][10] This level of degradation is generally sufficient to detect and identify major degradation products without leading to the formation of secondary, less relevant degradants.[11]
3.1. General Experimental Protocol for Forced Degradation
The following is a generalized protocol for conducting a forced degradation study on this compound.
3.1.1. Materials and Equipment
-
This compound (pure substance)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
-
Validated stability-indicating HPLC method
3.1.2. Stress Conditions
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
If no degradation is observed at room temperature, increase the temperature (e.g., 60-80°C) or the acid concentration (e.g., 1 M HCl).
-
Withdraw samples at appropriate time intervals, neutralize with a base, and analyze by HPLC.[4]
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with an acid before analysis.[4]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation. If necessary, increase the concentration of hydrogen peroxide or the temperature.
-
Withdraw samples at various time points and analyze.[12]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-80°C).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze samples at different time points.[2]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
Analyze the exposed and control samples.
-
3.2. Data Presentation
As no experimental data is available, a template for the presentation of quantitative data is provided below.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60 | Data not available | Data not available | Data not available |
| 0.1 M NaOH | 24 h | 60 | Data not available | Data not available | Data not available |
| 3% H₂O₂ | 24 h | 25 | Data not available | Data not available | Data not available |
| Dry Heat | 48 h | 80 | Data not available | Data not available | Data not available |
| Photolysis | 1.2 million lux h | 25 | Data not available | Data not available | Data not available |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Conclusion
While specific stability data for this compound is not currently available in the public domain, this guide provides a comprehensive theoretical framework for approaching its stability assessment. By following the principles of forced degradation outlined in ICH guidelines and considering the chemical nature of the molecule, researchers can design and execute studies to elucidate its degradation pathways, identify potential impurities, and develop a validated stability-indicating analytical method. Such studies are fundamental to the successful development of this compound for any regulated application.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmadekho.com [pharmadekho.com]
4,7-Dichloro-2,8-dimethylquinoline: An In-depth Technical Guide
Molecular Formula: C₁₁H₉Cl₂N[1][2] Molecular Weight: 226.105 g/mol [1] CAS Number: 21728-15-4[2][3][4]
Introduction
4,7-Dichloro-2,8-dimethylquinoline is a halogenated quinoline derivative. While the quinoline core is a prevalent scaffold in medicinal chemistry, literature specifically detailing the synthesis, properties, and biological activities of this particular substituted quinoline is limited. This guide aims to consolidate the currently available information and provide a framework for future research.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the current scientific literature. Computational predictions, however, can offer some insights.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XlogP | 4.2 | PubChem |
| Monoisotopic Mass | 225.0112 Da | PubChemLite[5] |
Synthesis
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the reaction of 2,3-dimethyl-4-chloroaniline with a β-diketone like acetylacetone, followed by cyclization and subsequent chlorination.
Caption: Hypothetical Combes synthesis for this compound.
Experimental Protocols
Due to the absence of specific literature, a detailed experimental protocol cannot be provided. Researchers interested in synthesizing this compound would need to adapt established procedures for similar quinoline derivatives. A general approach might involve:
-
Condensation: Reacting 2,3-dimethyl-4-chloroaniline with acetylacetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction would likely be heated under reflux with removal of water to drive the equilibrium towards the enaminone intermediate.
-
Cyclization: The crude enaminone intermediate could then be cyclized by heating at high temperatures in a high-boiling solvent (e.g., Dowtherm A) or by treatment with a strong acid like polyphosphoric acid.
-
Chlorination: The resulting 4-hydroxy-7-chloro-2,8-dimethylquinoline would then be chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Purification would likely involve column chromatography on silica gel. Characterization would require spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The biological effects of the closely related compound, 4,7-dichloroquinoline, are well-documented, primarily as a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[6][7] It is plausible that this compound could exhibit some biological activity, but this would require experimental validation.
Given the lack of data on its biological targets, no signaling pathways can be described for this compound.
Future Research Directions
The dearth of information on this compound presents several opportunities for future research:
-
Development of a robust and scalable synthetic protocol.
-
Full characterization of its physicochemical properties.
-
Screening for biological activity across various assays, including but not limited to, anticancer, antimicrobial, and antiviral assays.
-
If biological activity is identified, subsequent studies to elucidate its mechanism of action and identify potential cellular targets and signaling pathways.
Caption: Logical workflow for future research on this compound.
Conclusion
This compound remains a largely unexplored chemical entity. While its structural similarity to other biologically active quinolines suggests potential for interesting pharmacological properties, a significant research effort is required to synthesize, characterize, and evaluate this compound. The information and proposed workflows in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other novel quinoline derivatives.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 21728-15-4 [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Profile of 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for the chemical compound 4,7-Dichloro-2,8-dimethylquinoline (CAS No. 21728-15-4). While this specific substituted quinoline is available from several commercial suppliers, detailed experimental protocols for its synthesis and extensive data on its biological activity are not widely published. This document aims to consolidate the available information and provide a framework for its potential synthesis and future investigation. The guide also briefly touches upon the known biological activities of structurally similar dichloroquinoline analogs to offer context for potential research applications in drug discovery and development.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The dichloro-substituted quinoline scaffold, in particular, is a well-established pharmacophore, most notably found in antimalarial drugs such as chloroquine and hydroxychloroquine. The compound this compound represents a specific analog within this class, featuring methyl groups at the 2 and 8 positions. These substitutions can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities. This guide serves as a technical resource for researchers interested in procuring or synthesizing this compound for further study.
Commercial Availability
This compound is available for purchase from a number of chemical suppliers catering to the research and development market. The availability and product specifications from a selection of vendors are summarized below. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight | Storage |
| Santa Cruz Biotechnology | sc-257387 | - | 21728-15-4 | C₁₁H₉Cl₂N | 226.10 g/mol | Room Temperature |
| 2a biotech | 2A-0133645 | - | 21728-15-4 | C₁₁H₉Cl₂N | - | - |
| MySkinRecipes | 178497 | 95% | 21728-15-4 | C₁₁H₉Cl₂N | 226.1 g/mol | 2-8°C, Inert Gas |
| Ambeed | A201784 | min 98% | 21728-15-4 | C₁₁H₉Cl₂N | 226.10 g/mol | Room Temperature |
Note: Purity and other specifications should be confirmed with the supplier at the time of purchase. The information provided here is based on publicly available data and may be subject to change.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 21728-15-4 | [1] |
| Molecular Formula | C₁₁H₉Cl₂N | [1] |
| Molecular Weight | 226.10 g/mol | [1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Purity | ≥95% (commercially available) | MySkinRecipes |
Proposed Synthesis Protocol
A likely synthetic pathway for this compound would start from 3-chloro-2,6-dimethylaniline. The proposed reaction scheme is as follows:
Caption: Proposed synthesis of this compound.
Detailed Hypothetical Methodology:
Step 1: Synthesis of Diethyl 2-((3-chloro-2,6-dimethylphenyl)amino)maleate (Intermediate C)
-
In a round-bottom flask, combine one molar equivalent of 3-chloro-2,6-dimethylaniline with a slight excess (1.1 to 1.2 molar equivalents) of diethyl acetylmalonate.
-
Heat the mixture, with stirring, at a temperature of 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting aniline.
-
Upon completion, the excess diethyl acetylmalonate can be removed under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography on silica gel.
Step 2: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline (Intermediate D)
-
The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) with vigorous stirring for 30-60 minutes to effect cyclization.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a non-polar solvent like hexane to remove the high-boiling solvent and then with a suitable solvent like ethanol or acetone to afford the 4-hydroxyquinoline derivative.
Step 3: Synthesis of this compound (Final Product E)
-
The dried 7-chloro-4-hydroxy-2,8-dimethylquinoline from Step 2 is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (around 110 °C) and maintained at this temperature for 2-4 hours. The reaction should be carried out in a fume hood with appropriate safety precautions.
-
After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with stirring.
-
The acidic solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.
Biological Activity and Potential Applications
Currently, there is a lack of specific published data on the biological activity of this compound. However, the broader class of substituted dichloroquinolines has been extensively studied, primarily for their anticancer and antimicrobial properties. The known activities of structurally related compounds can provide valuable insights into the potential applications of this specific analog.
Anticancer Potential:
Derivatives of 4,7-dichloroquinoline have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Potential:
The quinoline scaffold is a well-known feature in many antimicrobial agents. The 4,7-dichloroquinoline core is a key component of the antimalarial drug chloroquine. It is plausible that this compound and its derivatives could exhibit activity against various pathogens.
Experimental Workflow for Biological Screening:
For researchers interested in investigating the biological potential of this compound, a general experimental workflow is proposed below.
Caption: General workflow for biological evaluation.
Conclusion
This compound is a commercially available substituted quinoline with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are sparse, this guide provides a plausible synthetic route based on established methodologies and outlines a general approach for its biological evaluation. The known anticancer and antimicrobial activities of related dichloroquinoline derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.
References
Methodological & Application
Application Notes and Protocols for 4,7-Dichloroquinoline in Medicinal Chemistry
A Note to Researchers: While the inquiry specified 4,7-dichloro-2,8-dimethylquinoline, a thorough review of scientific literature reveals a significant scarcity of detailed medicinal chemistry data for this specific derivative. However, the parent compound, 4,7-dichloroquinoline (DCQ) , is a well-characterized and pivotal scaffold in drug discovery. The following application notes and protocols are therefore based on the extensive research available for 4,7-dichloroquinoline, providing a comprehensive resource for scientists working with this important class of compounds.
Application Notes
4,7-Dichloroquinoline is a key heterocyclic intermediate primarily recognized for its role in the synthesis of several clinically significant antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] Its utility in medicinal chemistry extends beyond malaria to encompass anticancer, antiviral, and insecticidal applications. The reactivity of the chlorine atom at the 4-position makes it a versatile precursor for a wide array of derivatives through nucleophilic aromatic substitution.[2]
Antimalarial Activity
4,7-Dichloroquinoline itself exhibits potent antiplasmodial activity. In vitro studies have demonstrated its efficacy against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[3] The mechanism of action for many 4-aminoquinoline derivatives involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme.
Anticancer Activity
Derivatives of 4,7-dichloroquinoline have been investigated for their potential as anticancer agents. Hybrid molecules incorporating the 7-chloroquinoline moiety have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), leukemia (HL-60), and lung (NCI-H292) cancer cells.[4] The planar quinoline ring system can intercalate with DNA, and derivatives can be designed to inhibit topoisomerases or protein kinases involved in cancer cell proliferation.
Insecticidal and Larvicidal Activity
Research has highlighted the significant larvicidal and pupicidal properties of 4,7-dichloroquinoline against vectors of major diseases, such as Anopheles stephensi (malaria) and Aedes aegypti (dengue, Zika).[3] This dual functionality as both an antimalarial and an insecticidal agent makes it a valuable lead compound in the development of integrated vector control and disease treatment strategies.
Quantitative Biological Data Summary
| Compound | Biological Activity | Cell Line / Organism | IC₅₀ / LC₅₀ | Citation |
| 4,7-Dichloroquinoline | Antiplasmodial | P. falciparum (CQ-s) | 6.7 nM | [3] |
| 4,7-Dichloroquinoline | Antiplasmodial | P. falciparum (CQ-r) | 8.5 nM | [3] |
| Chloroquine (Control) | Antiplasmodial | P. falciparum (CQ-s) | 23 nM | [3] |
| Chloroquine (Control) | Antiplasmodial | P. falciparum (CQ-r) | 27.5 nM | [3] |
| 4,7-Dichloroquinoline | Larvicidal | Anopheles stephensi (1st instar) | 4.408 µM/mL | [3] |
| 4,7-Dichloroquinoline | Pupicidal | Anopheles stephensi | 7.958 µM/mL | [3] |
| 4,7-Dichloroquinoline | Larvicidal | Aedes aegypti (1st instar) | 5.016 µM/mL | [3] |
| 4,7-Dichloroquinoline | Pupicidal | Aedes aegypti | 10.669 µM/mL | [3] |
| MBHA/7-chloroquinoline hybrid | Anticancer | HL-60 | 4.60 µmol L⁻¹ | [4] |
Experimental Protocols
Synthesis of 4,7-Dichloroquinoline
This protocol is adapted from established industrial preparation methods.[5]
Materials:
-
4-hydroxy-7-chloroquinoline
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Frozen water/ice
-
10% Sodium hydroxide solution
-
Ethanol or Methanol
Procedure:
-
In a 250 mL three-necked flask, suspend 30 g of 4-hydroxy-7-chloroquinoline in 120 mL of toluene with stirring.
-
Carefully add 76.84 g of phosphorus oxychloride to the suspension.
-
Slowly heat the mixture to reflux at 90-115 °C and maintain for 3 hours.
-
Cool the reaction mixture to 10-15 °C.
-
In a separate vessel, prepare a large volume of frozen water/ice.
-
Slowly and carefully pour the cooled reaction mixture into the frozen water with vigorous stirring.
-
Allow the mixture to separate into layers. Remove the upper oily matter and toluene layer.
-
To the aqueous layer, add fresh toluene.
-
Adjust the pH of the aqueous layer to 7-8 using a 10% sodium hydroxide solution while stirring.
-
Continue stirring for 30 minutes.
-
Separate the toluene layer and concentrate it under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol or methanol, including a decolorization step if necessary, to yield the final 4,7-dichloroquinoline product.
Caption: Synthetic workflow for 4,7-dichloroquinoline.
In Vitro Antiplasmodial Activity Assay
This protocol outlines a standard method for assessing the efficacy of compounds against P. falciparum.
Materials:
-
P. falciparum culture (CQ-sensitive and CQ-resistant strains)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II.
-
96-well microtiter plates
-
Test compound (4,7-dichloroquinoline) and control drug (chloroquine)
-
SYBR Green I dye
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
Fluorometer
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Prepare serial dilutions of the test compound and control drug in the culture medium.
-
In a 96-well plate, add 100 µL of the diluted compounds to each well.
-
Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-2,8-dimethylquinoline is a substituted quinoline that serves as a versatile chemical intermediate for the synthesis of a variety of heterocyclic compounds. The presence of two reactive chlorine atoms at positions 4 and 7, coupled with the steric and electronic influence of the methyl groups at positions 2 and 8, makes this molecule a valuable scaffold in medicinal chemistry and materials science. The chlorine atom at the C4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for regioselective functionalization.[1][2] This reactivity enables the introduction of diverse functionalities, leading to the development of novel compounds with potential therapeutic applications, including antimalarial, anticancer, and antifungal agents.[3][4][5][6][7]
These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for key transformations, and a summary of the biological activities of related quinoline derivatives.
Synthetic Applications
The primary application of this compound lies in its use as a building block for more complex molecules, primarily through nucleophilic substitution of the chlorine atoms. The C4-chloro group is significantly more reactive than the C7-chloro group, allowing for selective reactions.[1]
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides. This is the most common and well-established reaction for this class of compounds.[1][2][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: While less common for this specific substrate in the available literature, related chloroquinolines undergo reactions like Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively. These methods offer a broader substrate scope under milder conditions.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound, adapted from procedures for closely related analogs. Researchers should optimize these conditions for the specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution with Amines (Amination)
This protocol describes the reaction of this compound with a primary or secondary amine to selectively substitute the C4-chloro group.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Dichloromethane, Ethanol, or neat amine)[6]
-
Base (optional, excess amine can act as a base) (e.g., K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. If the amine is a liquid, it can be used in excess as the solvent.[6]
-
Add the amine (2.0-5.0 eq) to the solution. If a solid amine is used, add a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-130 °C) and stir for 6-24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in dichloromethane and wash successively with 5% aqueous NaHCO₃, water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol).[6]
Expected Yield: 70-90% (based on similar reactions with 4,7-dichloroquinoline).
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloroquinolines
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat, reflux, 2 h | N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine | 83 | [9] |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | 120-130 °C, 6-8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | Not Specified | [6] |
| 4,7-Dichloroquinoline | N,N-dimethylpropane-1,3-diamine | 130 °C, 8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | Not Specified | [6] |
| 2,4-Dichloro-8-methylquinoline | Thiourea | DMF, reflux, 4 h | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair | [10] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | DMF, reflux, 2 h | 4-Azido-8-methylquinolin-2(1H)-one | Not Specified | [10] |
Table 2: Biological Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Compound | Biological Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB 468 (Breast Cancer) | 8.73 µM | [6] |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MCF-7 (Breast Cancer) | 36.77 µM | [6] |
| 4-Aminoquinoline | (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | Antimalarial | P. falciparum (K1, CQ-R) | 16.3 nM | [3] |
| Pyrrolo[1,2-a]quinoline | Dimethyl-4-bromo-1-(4-chlorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-07) | Antifungal | Candida albicans | 0.4 µg/mL | [11] |
| 2,3-Dimethylquinoxaline | 2,3-Dimethylquinoxaline | Antifungal | Cryptococcus neoformans | 9 µg/mL | [12] |
| 7-Chloro-(4-thioalkylquinoline) | Sulfonyl N-oxide derivative 81 | Cytotoxicity | HCT116 (Colon Cancer) | 1.99 µM | [13] |
Visualizations
Synthetic Pathways and Workflows
Caption: General workflow for the synthesis of 4-amino-7-chloro-2,8-dimethylquinoline derivatives.
Caption: Postulated mechanisms of action for bioactive quinoline derivatives.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its selective reactivity at the C4-position allows for the straightforward introduction of a wide range of functional groups. The protocols and data presented here, derived from closely related structures, provide a solid foundation for researchers to explore the chemistry of this compound and to develop new derivatives with potential applications in drug discovery, particularly in the fields of antimalarial, anticancer, and antifungal research. Further investigation into the specific reaction conditions and biological activities of derivatives of this compound is warranted to fully exploit its synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic substitution of 4,7-dichloro-2,8-dimethylquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein cover palladium-catalyzed amination reactions, a common and effective method for the selective functionalization of the quinoline core.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, substituted 4-aminoquinolines have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This compound is a versatile precursor for the synthesis of a diverse library of 4-substituted quinoline derivatives. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the C7 position. This inherent regioselectivity allows for the selective introduction of various nucleophiles at the 4-position, enabling the synthesis of targeted molecular probes and potential drug candidates.
Data Presentation: Palladium-Catalyzed Amination of this compound
The following table summarizes the reaction conditions and yields for the palladium-catalyzed amination of this compound with various adamantane-containing amines. This data provides a comparative overview of the reaction outcomes under specific catalytic systems.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Adamantan-1-amine | Pd(dba)₂ | BINAP | t-BuONa | Toluene | 100 | 20 | 75 |
| 2 | (Adamantan-1-ylmethyl)amine | Pd(dba)₂ | BINAP | t-BuONa | Toluene | 100 | 20 | 82 |
| 3 | N-(Adamantan-1-yl)-N-methylamine | Pd(dba)₂ | DavePhos | t-BuONa | Toluene | 100 | 20 | 68 |
| 4 | Di(adamantan-1-yl)amine | Pd(dba)₂ | DavePhos | t-BuONa | Toluene | 100 | 20 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes a general method for the palladium-catalyzed nucleophilic substitution of an amine for the chlorine atom at the 4-position of this compound.
Materials:
-
This compound
-
Amine nucleophile (e.g., Adamantan-1-amine)
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ or Palladium(II) acetate - Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, DavePhos, Xantphos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu, Cesium carbonate - Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reactants: Add this compound (1 equivalent) and the amine nucleophile (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the reaction mixture. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-7-chloro-2,8-dimethylquinoline derivative.
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed amination of this compound.
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,7-dichloro-2,8-dimethylquinoline as a versatile building block in organic synthesis. The protocols are based on established methodologies for the analogous, well-studied 4,7-dichloroquinoline, and have been adapted to account for the specific structural features of the dimethylated derivative.
Introduction
This compound is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at positions 4 and 7, along with the methyl groups at positions 2 and 8, offers a platform for diverse functionalization. The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the C7 chlorine can participate in various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential modifications, making it a valuable intermediate for the synthesis of complex molecules with potential biological activity. Derivatives of the closely related 4,7-dichloroquinoline have shown promise as antimalarial, anticancer, and antiviral agents.[1]
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Combes Synthesis of 4-Hydroxy-7-chloro-2,8-dimethylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (e.g., 50 mL).
-
Addition of Reactants: To the stirred sulfuric acid, slowly add 3-chloro-2,6-dimethylaniline (1 equivalent). After the aniline has dissolved, add acetylacetone (1.1 equivalents) dropwise, maintaining the temperature below 60°C.
-
Reaction: Heat the reaction mixture to 100-110°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 4-hydroxy-7-chloro-2,8-dimethylquinoline.
Step 2: Chlorination of 4-Hydroxy-7-chloro-2,8-dimethylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 4-hydroxy-7-chloro-2,8-dimethylquinoline (1 equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The POCl₃ can act as both the reagent and the solvent.[4]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford this compound.
Applications in Organic Synthesis
The differential reactivity of the two chlorine atoms in this compound allows for a range of selective transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4 position is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of various nucleophiles.
General Reaction Scheme:
Caption: Nucleophilic substitution at the C4-position.
Experimental Protocol: General Procedure for Amination at C4
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or NMP).
-
Addition of Nucleophile: Add the desired amine (1.2-2 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (2-3 equivalents).
-
Reaction: Heat the reaction mixture to 80-150°C for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Nucleophilic Substitution Reactions (Predicted Outcomes)
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 4-Anilino-7-chloro-2,8-dimethylquinoline | 80-90 |
| Morpholine | Et₃N | Ethanol | 100 | 4-(Morpholino)-7-chloro-2,8-dimethylquinoline | 85-95 |
| Phenol | Cs₂CO₃ | NMP | 150 | 7-Chloro-2,8-dimethyl-4-phenoxyquinoline | 70-80 |
| Thiophenol | K₂CO₃ | DMF | 100 | 7-Chloro-2,8-dimethyl-4-(phenylthio)quinoline | 75-85 |
Note: Predicted yields are based on analogous reactions with 4,7-dichloroquinoline and may vary.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The chlorine atom at the C7 position is less reactive towards SNAr but can readily participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically performed after functionalization of the C4 position.
General Workflow for Sequential Functionalization:
Caption: Sequential functionalization of this compound.
a) Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond by coupling with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of a 4-substituted-7-chloro-2,8-dimethylquinoline (1 equivalent), a boronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
b) Sonogashira Coupling
This reaction forms a C-C bond by coupling with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction vessel, combine a 4-substituted-7-chloro-2,8-dimethylquinoline (1 equivalent), a terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), a copper(I) co-catalyst (e.g., CuI (5-10 mol%)), and a base (e.g., Et₃N or DIPEA) in a solvent like THF or DMF.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature to 80°C for 4-18 hours.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
c) Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling with an amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a 4-substituted-7-chloro-2,8-dimethylquinoline (1 equivalent), an amine (1.2-1.5 equivalents), a strong base (e.g., NaOtBu or K₃PO₄) (1.5-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ (1-3 mol%)), and a phosphine ligand (e.g., XPhos or SPhos (2-6 mol%)) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture at 80-120°C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions (Predicted Outcomes)
| Starting Material (4-Substituted) | Coupling Partner | Reaction Type | Catalyst System | Expected Product | Predicted Yield (%) |
| 4-Anilino | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 4-Anilino-7-phenyl-2,8-dimethylquinoline | 70-85 |
| 4-Morpholino | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Morpholino-7-(phenylethynyl)-2,8-dimethylquinoline | 65-80 |
| 4-Phenoxy | n-Butylamine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | 7-(Butylamino)-4-phenoxy-2,8-dimethylquinoline | 60-75 |
Note: Predicted yields are based on analogous reactions with 4,7-dichloroquinoline derivatives and may be influenced by the steric hindrance of the methyl groups.
Potential Signaling Pathways and Drug Development
Derivatives of quinoline are known to interact with various biological targets. For instance, chloroquine and hydroxychloroquine, synthesized from 4,7-dichloroquinoline, are known to interfere with lysosomal function and autophagy, processes relevant in malaria and some autoimmune diseases. It is plausible that novel derivatives of this compound could modulate similar or distinct signaling pathways. The introduction of diverse functional groups through the synthetic routes described above allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, or other enzymes implicated in disease.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound represents a promising, albeit underexplored, building block for organic synthesis. The proposed synthetic route provides a practical entry point to this scaffold. The differential reactivity of its two chlorine atoms enables a wide array of chemical transformations, facilitating the creation of diverse molecular architectures for evaluation in drug discovery and materials science. The provided protocols, adapted from well-established methodologies, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Further investigation into the specific reactivity and biological activity of its derivatives is warranted.
References
- 1. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-2,8-dimethylquinoline is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural similarity to 4,7-dichloroquinoline, a known intermediate in the synthesis of several antimalarial drugs, suggests its potential as a scaffold for the development of novel therapeutic agents. The presence of methyl groups at the 2 and 8 positions can significantly influence the molecule's steric and electronic properties, potentially leading to altered biological activity and pharmacokinetic profiles compared to its non-methylated counterpart.
These application notes provide a comprehensive overview of the proposed experimental setup for the synthesis and key reactions of this compound. The protocols are based on established methodologies for analogous quinoline derivatives and are intended to serve as a starting point for further research and development.
Synthesis of this compound (Proposed)
The synthesis of this compound can be envisioned through a multi-step process, beginning with the synthesis of the key intermediate, 7-chloro-4-hydroxy-2,8-dimethylquinoline, via the Combes quinoline synthesis. This is followed by a chlorination step to yield the final product.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline (Proposed)
This protocol is adapted from the general Combes quinoline synthesis.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1 equivalent).
-
Addition of Reagents: Add acetylacetone (1.1 equivalents) to the flask.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (or another suitable acid catalyst) to the mixture with cooling.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to obtain crude 7-chloro-4-hydroxy-2,8-dimethylquinoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is analogous to the chlorination of 4-hydroxyquinolines.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents: Add 7-chloro-4-hydroxy-2,8-dimethylquinoline (1 equivalent) to the flask.
-
Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Key Reactions of this compound
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution, while the C7 chlorine is less reactive. This differential reactivity allows for selective functionalization. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are also powerful tools for the derivatization of this scaffold.
Suzuki-Miyaura Coupling (Proposed)
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. The reaction is expected to occur selectively at the more reactive C4 position under controlled conditions.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
This protocol is based on general procedures for Suzuki-Miyaura reactions.
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the corresponding boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 110 °C |
Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination (Proposed)
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[3][4][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents).
-
Addition of Reactants: Add this compound (1 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for 4-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 120 °C |
Table 2: Proposed Reaction Conditions for Buchwald-Hartwig Amination
Biological Activity (Analogous Compound Data)
Currently, there is a lack of specific in vitro and in vivo biological activity data for this compound in the public domain. However, the closely related compound, 4,7-dichloroquinoline, has been studied for its biological effects. The data presented below for 4,7-dichloroquinoline may serve as a useful reference for predicting the potential biological profile of its 2,8-dimethylated analog.
| Biological Activity | Assay | Results (for 4,7-dichloroquinoline) | Reference |
| Antiplasmodial | In vitro growth inhibition of P. falciparum | IC₅₀: 6.7 nM (CQ-sensitive), 8.5 nM (CQ-resistant) | |
| Larvicidal | Anopheles stephensi | LC₅₀: 4.408 µM/mL (1st instar) to 7.958 µM/mL (pupa) | |
| Larvicidal | Aedes aegypti | LC₅₀: 5.016 µM/mL (1st instar) to 10.669 µM/mL (pupa) | |
| Antiviral | Dengue virus (DENV-2) plaque assay | Significant inhibition at 10-40 µg/mL | |
| Cytotoxicity | In vitro on host cells | Insignificant toxicity up to 100 µM/mL |
Table 3: Biological Activity Data for the Analogous Compound 4,7-Dichloroquinoline
Conclusion
The experimental setups and protocols provided herein offer a foundational guide for the synthesis and derivatization of this compound. While these methods are based on well-established reactions for similar quinoline scaffolds, optimization of reaction conditions will be necessary for this specific substrate. The biological activity data for the analogous 4,7-dichloroquinoline suggests that the 2,8-dimethyl derivative may also possess interesting pharmacological properties, warranting further investigation in the context of drug discovery and development. It is recommended that all reactions be performed by trained personnel in a controlled laboratory setting.
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques applicable to the characterization and quality control of 4,7-dichloro-2,8-dimethylquinoline, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for similar quinoline derivatives and serve as a detailed guide for laboratory implementation.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this non-polar compound.
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD scan)
-
Run Time: 15 minutes
-
-
Analysis: Inject the standard solution to determine the retention time. Subsequently, inject the sample solution. The purity is calculated based on the area percentage of the main peak.
Data Presentation:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 254 nm |
| Expected Retention Time | 8-12 min (Hypothetical) |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Expected ¹H and ¹³C NMR Data (Hypothetical, based on related structures):
| ¹H NMR (in CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0-8.0 | m | 3H | Quinoline Ring |
| Methyl Protons (C2) | ~2.5 | s | 3H | -CH₃ at C2 |
| Methyl Protons (C8) | ~2.4 | s | 3H | -CH₃ at C8 |
| ¹³C NMR (in CDCl₃) | δ (ppm) | Assignment |
| Quaternary Carbons | 140-160 | C-N, C-Cl |
| Aromatic CH | 120-135 | Quinoline Ring CH |
| Methyl Carbons | 15-25 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Reagents:
-
Methanol or Dichloromethane (GC grade) for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 225/227/229 | Molecular ion (isotopic pattern for two Cl atoms) |
| [M-CH₃]⁺ | 210/212/214 | Loss of a methyl group |
| [M-Cl]⁺ | 190/192 | Loss of a chlorine atom |
| [M-CH₃-Cl]⁺ | 175/177 | Subsequent loss of a methyl and a chlorine atom |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Infrared (IR) and UV-Visible Spectroscopy
IR spectroscopy helps to identify functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Objective: To identify key functional groups and determine the UV absorbance profile.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
UV-Visible Spectrophotometer
Procedure (FTIR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Procedure (UV-Vis):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol).
-
Record the absorbance spectrum from 200 to 400 nm.
Expected Spectroscopic Data:
| FTIR | Wavenumber (cm⁻¹) | Assignment |
| C-H stretching | 3000-3100 | Aromatic C-H |
| C-H stretching | 2850-2960 | Methyl C-H |
| C=C stretching | 1500-1600 | Aromatic ring |
| C-Cl stretching | 600-800 | Carbon-chlorine bond |
| UV-Vis (in Ethanol) | λmax (nm) |
| π → π* transitions | ~230-260, ~300-330 |
Visualizations
Caption: General analytical workflow for the characterization of a synthesized compound.
Purification of 4,7-Dichloro-2,8-dimethylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,7-dichloro-2,8-dimethylquinoline. While specific literature on the purification of this exact molecule is limited, methods for the closely related and widely studied compound, 4,7-dichloroquinoline, are well-documented. The protocols outlined below are based on established methods for 4,7-dichloroquinoline and can be readily adapted for this compound, a key intermediate in the synthesis of various bioactive molecules.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological screening data. Common impurities that may arise during its synthesis include positional isomers and residual starting materials or reagents. The following purification methods are recommended to achieve high purity of the final compound.
Purification Methods
The primary methods for the purification of this compound and its analogs are recrystallization and column chromatography. Sublimation has also been noted as a potential technique for related compounds.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is crucial for effective purification.
Quantitative Data for Recrystallization of 4,7-Dichloroquinoline (Analog)
| Method | Solvent System | Initial Purity | Final Purity | Yield | Reference |
| Single Recrystallization | Skellysolve B (Hexanes) | Not specified | Not specified (m.p. 84-85°C) | 55-60% | [1] |
| Single Recrystallization | Ethanol/Methanol | Crude | ≥99% | 80-90% | [2] |
| Single Recrystallization | Hexanes | 96-99% | >99% | Moderate (59-65%) | [3][4] |
| Single Recrystallization | Heptane | 96-99% | >99% | Improved | [4] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by selecting an appropriate solvent. Based on data for the parent compound, nonpolar solvents like hexanes or heptane, and polar protic solvents like ethanol or methanol are good starting points.[1][2][3][4] An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified product can be measured to assess its purity.
Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound via recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for compounds of this type. The eluent system can be determined using thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3-0.4 for the desired compound). A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography
References
Application Notes & Protocols: Evaluating 4,7-Dichloro-2,8-dimethylquinoline as a Novel Antimalarial Agent
Introduction
The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with foundational drugs like chloroquine and quinine saving millions of lives. These agents traditionally function by accumulating in the acidic digestive vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—leading to parasite death.[1][2] However, the rise of drug resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, necessitates a continuous search for new, effective quinoline derivatives.[3][4][5][6][7]
4,7-dichloro-2,8-dimethylquinoline represents a novel investigational compound built upon this validated antimalarial template. Its efficacy, selectivity, and ability to overcome existing resistance mechanisms must be systematically evaluated. This document provides a comprehensive suite of protocols and technical guidance for researchers to assess the antimalarial potential of this, and other novel quinoline analogs, from initial in vitro screening to preclinical in vivo validation. The methodologies are designed to be robust, self-validating, and grounded in established best practices in parasitology and drug development.
Section 1: Synthesis of the Quinoline Core Structure
The synthesis of novel quinoline derivatives often begins with established chemical pathways that can be adapted for specific substitutions. The foundational 4,7-dichloroquinoline structure is a key intermediate for many antimalarial drugs.[8][9] A common and adaptable method involves the chlorination of a 7-chloro-4-hydroxyquinoline precursor.
Protocol 1.1: General Synthesis of 4,7-Dichloroquinoline Derivatives
This protocol outlines a generalized synthesis for 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline, a method that can be adapted for derivatives like this compound by starting with the appropriately substituted precursor.
Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It is used to replace the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom, a critical step in creating the 4,7-dichloroquinoline core structure required for further functionalization or direct testing.[8][10]
Materials:
-
7-chloro-4-hydroxyquinoline (or a 2,8-dimethyl substituted analog)
-
Phosphorus oxychloride (POCl₃)
-
Toluene or other suitable high-boiling solvent
-
Ice water
-
Sodium bicarbonate or sodium hydroxide solution
-
Ethanol or methanol for recrystallization
-
Standard reflux and filtration apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser and stirrer, suspend the starting material (e.g., 40g of 7-chloro-4-hydroxyquinoline) in a suitable solvent like toluene (120 mL).[10]
-
Under constant stirring, carefully add phosphorus oxychloride (POCl₃) to the suspension. The molar ratio of precursor to POCl₃ should be optimized, but a common starting point is approximately 1:2 to 1:3.[10]
-
Heat the reaction mixture to reflux (approximately 100-115°C) and maintain for 1-3 hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[8][10]
-
After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Critical Step (Quenching): Slowly and carefully pour the resulting reaction oil into a beaker of vigorously stirred ice water. This is a highly exothermic reaction and must be done with caution in a fume hood.
-
Neutralize the acidic solution with a sodium bicarbonate or sodium hydroxide solution to a pH of 7-9. This will precipitate the crude product.[8]
-
Filter the precipitate, wash thoroughly with water to remove salts, and dry the crude product.
-
Recrystallize the crude solid from ethanol or methanol to yield the purified 4,7-dichloroquinoline derivative.[8]
Section 2: In Vitro Antimalarial Efficacy & Cytotoxicity Assessment
The foundational step in evaluating any new antimalarial compound is to determine its potency against the parasite (in vitro efficacy) and its toxicity to mammalian cells (in vitro cytotoxicity). The ratio of these two values, the Selectivity Index (SI), provides an early indication of the compound's therapeutic window.
Workflow for In Vitro Evaluation
Caption: Workflow for determining in vitro efficacy (IC50) and cytotoxicity (CC50) to calculate the Selectivity Index.
Protocol 2.1: SYBR Green I-Based Drug Susceptibility Assay
Principle: This assay is a simple, robust, and widely used method for measuring parasite viability.[11][12] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. In a lysis buffer that permeabilizes both the erythrocyte and parasite membranes, the dye binds to parasite DNA. The resulting fluorescence intensity is directly proportional to the number of viable parasites in the culture.[13]
Materials:
-
Cultured P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains), synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640, AlbuMAX, hypoxanthine).
-
Lysis Buffer: 20 mM Tris-HCl, 10 mM EDTA, 0.016% Saponin (w/v), 1.6% Triton X-100 (v/v), pH 7.5.[13]
-
SYBR Green I dye (10,000x stock in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in complete medium in a 96-well plate. Include wells for a positive control (e.g., Chloroquine) and a negative control (no drug).
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the drug-dosed plate.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 in the lysis buffer.[14]
-
Carefully add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour (up to 24 hours is acceptable).[13]
-
Read the fluorescence on a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% inhibitory concentration (IC50).
Protocol 2.2: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2 or HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well clear microplates.
-
Absorbance plate reader (570 nm).
Procedure:
-
Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle only).
-
Incubate for 24-48 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[15][16]
-
Carefully remove the supernatant.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm.
-
Data Analysis: Plot the absorbance against the log of the drug concentration to calculate the 50% cytotoxic concentration (CC50).
Data Presentation: In Vitro Activity Profile
| Compound | Strain | IC50 (nM) | Cell Line | CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 3D7 (CQS) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |
| This compound | Dd2 (CQR) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |
| Chloroquine (Control) | 3D7 (CQS) | ~20 | HepG2 | >10,000 | >500 |
| Chloroquine (Control) | Dd2 (CQR) | ~200 | HepG2 | >10,000 | >50 |
A desirable candidate will have a low nanomolar IC50 against both sensitive and resistant strains and a high SI value (typically >100).
Section 3: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine malaria model using Plasmodium berghei is a standard and widely accepted preclinical model.[17][18][19]
Workflow for In Vivo Evaluation
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. annualreviews.org [annualreviews.org]
- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 10. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 18. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 19. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Synthesis and Functionalization of 4,7-Dichloro-2,8-dimethylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 4,7-dichloroquinoline core, in particular, is a crucial intermediate in the synthesis of several established drugs, such as Chloroquine and Hydroxychloroquine.[2][4] Introducing specific substitution patterns, such as methyl groups at the C2 and C8 positions, can significantly modulate the compound's physicochemical properties and biological activity, making the synthesis of analogs like 4,7-dichloro-2,8-dimethylquinoline a key strategy in drug discovery.
These application notes provide a comprehensive guide to the synthesis of the this compound core and its subsequent derivatization to create a library of analogs for screening and development. The protocols are based on established and robust chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-stage process. The first stage involves the construction of the core heterocyclic system to form a 4-hydroxyquinoline intermediate using the Conrad-Limpach synthesis. The second stage involves the chlorination of the 4-hydroxy group to yield the target dichlorinated scaffold. This scaffold serves as a versatile precursor for a variety of analogs via nucleophilic aromatic substitution at the C4 position.
Caption: Overall workflow for the synthesis of this compound and its analogs.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol (Conrad-Limpach Synthesis)
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester at high temperatures to form a 4-hydroxyquinoline.[5][6]
Materials:
-
3-Chloro-2-methylaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)[7][8]
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Mechanical stirrer
Procedure:
-
In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 140-150 °C for 1-2 hours to form the intermediate enamine, allowing the evolved ethanol to distill off.
-
To the hot mixture, add a high-boiling solvent such as Dowtherm A (approx. 3-4 mL per gram of aniline).
-
Increase the temperature to reflux (approx. 250-260 °C) and maintain for 30-60 minutes to effect the cyclization.[6]
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or toluene to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the solvent used for precipitation to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from ethanol or a similar solvent.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 4-hydroxy group to a chloride using phosphorus oxychloride (POCl₃), a standard and highly effective method.[4][9]
Materials:
-
7-Chloro-2,8-dimethylquinolin-4-ol (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, carefully add phosphorus oxychloride (5-10 eq) to 7-chloro-2,8-dimethylquinolin-4-ol (1.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This is a highly exothermic step.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate. Collect the crude product by vacuum filtration, washing with cold water.
-
Alternatively, the product can be extracted from the neutralized aqueous solution using dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Protocol 3: Synthesis of 4-Amino-substituted Analogs
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution, allowing for the straightforward synthesis of a wide range of analogs.[10][11]
Caption: General scheme for analog synthesis via nucleophilic substitution at the C4 position.
Materials:
-
This compound (from Protocol 2)
-
Desired primary or secondary amine (e.g., aniline, piperidine, ethanolamine)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Optional: Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the desired amine (1.1 - 2.0 eq). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired analog.
Application Data: Biological Activity of Related Analogs
While specific biological data for this compound is not widely published, data from structurally related 4,7-dichloroquinoline and other substituted quinoline analogs highlight the therapeutic potential of this class of compounds. The following tables summarize representative data from the literature.
Table 1: Representative Anticancer Activity of 7-Chloroquinoline Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µmol L⁻¹) | Reference |
|---|---|---|---|
| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | HL-60 (Leukemia) | 4.60 | [11] |
| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | HCT-116 (Colon) | 8.21 | [11] |
| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | MCF-7 (Breast) | 10.90 |[11] |
Table 2: Representative Antimalarial Activity of Quinoline Analogs
| Compound Class | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinolinyl thiourea analog | Chloroquine-resistant | 1.2 | [12] |
| 4-Aminoquinoline analog | Chloroquine-resistant | 3.3 | [12] |
| N-mustard-quinoline conjugates | Not Specified | - |[2] |
Note: The data presented is for structurally related compounds and serves to illustrate the potential applications of the this compound scaffold. Direct biological testing of newly synthesized analogs is required to determine their specific activity.
Conclusion
The synthetic protocols outlined provide a reliable and scalable pathway to this compound and its diverse analogs. The parent compound is a versatile intermediate for creating libraries of substituted quinolines for drug discovery programs. The demonstrated anticancer and antimalarial activities of related quinoline derivatives underscore the potential of this scaffold in developing novel therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. synarchive.com [synarchive.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline in Materials Science
This document provides detailed application notes and experimental protocols for the use of 4,7-dichloro-2,8-dimethylquinoline in the synthesis of novel organic compounds. The primary documented application of this compound is as a key reactant in the development of 2-quinolyl-1,3-tropolone derivatives, which have shown potential as anti-cancer agents. While direct applications in traditional materials science fields like electronics or polymers are not widely reported, its role as a building block for complex functional molecules is of significant interest to researchers in medicinal chemistry and biomaterials.
Application Notes
This compound is a heterocyclic compound with the chemical formula C₁₁H₉Cl₂N.[1] Its molecular structure, featuring a quinoline core with chlorine and methyl substituents, makes it a valuable precursor in organic synthesis. The presence of the methyl group at the 2-position provides a site for reactivity, allowing for the construction of more complex molecular architectures.
The principal application identified in scientific literature is its use as a methylene-active heterocycle in the synthesis of 2-quinolyl-1,3-tropolone derivatives.[2][3] These derivatives have been investigated for their anti-proliferative activity against various human cancer cell lines.[2][3] In this context, this compound serves as a foundational scaffold, which is then elaborated through a reaction with 1,2-benzoquinones to create the target tropolone structures.[2][3]
The resulting 2-quinolyl-1,3-tropolone compounds have been characterized extensively, and their biological activity has been evaluated, demonstrating the utility of this compound as a starting material for the discovery of new therapeutic agents.[2]
Quantitative Data
The following table summarizes the key properties of the starting material, this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₂N | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| CAS Number | 21728-15-4 | [1] |
Experimental Protocols
Synthesis of 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-2-quinolyl)-1,3-tropolone
This protocol is adapted from the acid-catalyzed reaction of this compound with 1,2-benzoquinones.[2][3]
Materials:
-
This compound
-
3,5-di(tert-butyl)-1,2-benzoquinone
-
Glacial acetic acid
-
Dichloromethane
-
Water
Equipment:
-
Reaction flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, prepare a solution of this compound (10 mmol) and 3,5-di(tert-butyl)-1,2-benzoquinone (20 mmol) in glacial acetic acid (10 ml).[2][3]
-
Maintain the temperature and continue stirring for 30 hours.[2][3]
-
After 30 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Extract the product with dichloromethane (2 x 100 ml).[2]
-
Combine the organic layers and wash with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of a 2-quinolyl-1,3-tropolone derivative.
References
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the handling, storage, and potential applications of 4,7-Dichloro-2,8-dimethylquinoline (CAS No. 21728-15-4). Due to the limited publicly available data for this specific compound, information from the closely related and well-studied compound 4,7-dichloroquinoline is used as a reference for procedural recommendations. Researchers should validate all protocols for their specific experimental setup.
Chemical and Physical Properties
A summary of the available quantitative data for this compound and its structural analog, 4,7-dichloroquinoline, is presented below for comparative purposes.
| Property | This compound | 4,7-dichloroquinoline (Analog) |
| CAS Number | 21728-15-4[1][2] | 86-98-6 |
| Molecular Formula | C₁₁H₉Cl₂N[2] | C₉H₅Cl₂N |
| Molecular Weight | 226.1 g/mol [2] | 198.05 g/mol |
| Appearance | Not specified; likely a solid | White to light brown powder/crystals |
| Melting Point | Not specified | 81-83 °C |
| Solubility | Not specified | Chloroform: 50 mg/mL |
| Purity | ≥98%[3] | ≥99% |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on the Safety Data Sheet (SDS) provided by Matrix Scientific[1].
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, chemical-resistant boots.
2.2. Handling
-
Use the compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid breathing dust or vapor[1].
-
Prevent contact with skin, eyes, and clothing[1].
-
After handling, wash hands and any exposed skin thoroughly.
2.3. Storage
-
Store in a cool, dry, and well-ventilated place[1].
-
Keep the container tightly closed[1].
-
Store away from strong oxidizing agents, strong acids, and strong bases[1].
Experimental Protocols
Note: The following protocols are based on methodologies established for the analogous compound, 4,7-dichloroquinoline, and should be optimized for this compound.
3.1. General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the substitution of the chlorine atom at the 4-position of the quinoline ring, a common reaction for this class of compounds.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.
-
Flush the reaction vessel with an inert gas.
-
Heat the mixture to reflux and stir for the required reaction time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
Safety Precautions
The toxicological properties of this compound have not been fully investigated[1]. Therefore, it should be handled with caution.
-
Acute Effects: May be an irritant to the eyes, skin, mucous membranes, and upper respiratory tract. May be harmful if ingested or inhaled[1].
-
Allergic Reaction: May cause an allergic skin reaction[1].
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of running water for at least 15 minutes. Seek medical attention[1].
-
Skin: Wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention if irritation persists[1].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Seek immediate medical attention[1].
-
Visualizations
5.1. General Laboratory Workflow
The following diagram illustrates a general workflow for handling and using this compound in a research laboratory.
Caption: General laboratory workflow for handling this compound.
5.2. Hypothetical Signaling Pathway for Investigation
Quinoline derivatives have been investigated for their potential as anticancer agents. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a quinoline-based compound, leading to apoptosis in cancer cells. This is a representative example for research purposes.
Caption: Hypothetical signaling pathway showing potential inhibition by a quinoline derivative.
References
Application Notes and Protocols for 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected reactivity and reaction mechanisms for 4,7-dichloro-2,8-dimethylquinoline. Due to the limited availability of specific experimental data for this compound, the protocols provided are adapted from established procedures for the closely related and well-studied 4,7-dichloroquinoline. Researchers should consider these protocols as a starting point, and optimization of reaction conditions will likely be necessary. The presence of methyl groups at the 2- and 8-positions is expected to influence the reactivity of the quinoline core through both electronic and steric effects.
Synthesis of this compound
A plausible synthetic route to this compound is the Combes quinoline synthesis, followed by chlorination. This approach is analogous to the synthesis of other substituted dichloroquinolines.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from Ziegler & Gelfert, 1959 for a related compound):
-
Synthesis of 4-Hydroxy-7-chloro-2,8-dimethylquinoline:
-
To a stirred solution of 3-chloro-2,5-dimethylaniline (1 equivalent) in a suitable solvent, add acetylacetone (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-7-chloro-2,8-dimethylquinoline.
-
-
Chlorination to form this compound:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-7-chloro-2,8-dimethylquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).[1]
-
Heat the mixture to reflux for 3-5 hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution with a base (e.g., 5 M sodium hydroxide) to precipitate the crude product.[1]
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound.[1]
-
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[2] This regioselectivity is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. The methyl groups at C2 and C8 may slightly modulate this reactivity through their electronic and steric properties.
General Reaction Mechanism:
Caption: General mechanism for SNAr at the C4 position.
Experimental Protocol (General, adapted from protocols for 4,7-dichloroquinoline): [2][3]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or neat if the nucleophile is a liquid).[3]
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-2.0 equivalents).
-
If necessary, add a base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.
-
Heat the reaction mixture to a temperature between 80-150°C, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative SNAr Reactions (Data adapted from 4,7-dichloroquinoline)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified | |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | |
| 3-Amino-1,2,4-triazole | Ethanol | 90 (Ultrasound) | 0.5 | 78-89 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the this compound scaffold can also be functionalized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling. Generally, the C4-Cl bond is more reactive than the C7-Cl bond in these transformations.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling an amine with the aryl chloride.
General Reaction Mechanism:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol (General, adapted from protocols for 4,7-dichloroquinoline): [3][4][5]
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120°C, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 2: Typical Buchwald-Hartwig Amination Conditions (Data adapted from 4,7-dichloroquinoline)
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DavePhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |
Suzuki Coupling
The Suzuki coupling enables the formation of C-C bonds by reacting the dichloroquinoline with an organoboron compound.
General Reaction Mechanism:
Caption: Catalytic cycle for the Suzuki coupling reaction.
Experimental Protocol (General, adapted from protocols for 4,7-dichloroquinoline): [6]
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system (e.g., dioxane/water, toluene).
-
Purge the vessel with an inert gas.
-
Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.
-
Purify the residue by column chromatography.
Table 3: Representative Suzuki Coupling Conditions (Data adapted from 4,7-dichloroquinoline) [6]
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield of 7-chloro-4-arylquinoline (%) |
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 78 |
Disclaimer: The provided protocols are based on analogous reactions with 4,7-dichloroquinoline and should be adapted and optimized for this compound. All experiments should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any chemical synthesis.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 4,7-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scaled-up synthesis of 4,7-dichloro-2,8-dimethylquinoline, a key intermediate in pharmaceutical development. The protocol is based on the principles of the Combes quinoline synthesis, a reliable method for preparing substituted quinolines that is amenable to large-scale production.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its structure serves as a versatile scaffold for the development of various therapeutic agents. The Combes synthesis offers an efficient route to this molecule, involving the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3] Scaling up this synthesis from the laboratory to industrial production requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield and purity.
Reaction Scheme
The overall reaction for the synthesis of this compound via the Combes synthesis is depicted below:
-
Starting Materials: 3-Chloro-2-methylaniline and Pentane-2,4-dione (acetylacetone)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[1][2]
-
Product: this compound
The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure to form the quinoline ring system.
Experimental Protocols
This section details the step-by-step procedure for the scaled-up synthesis of this compound.
Materials and Reagents:
-
3-Chloro-2-methylaniline (C₇H₈ClN)
-
Pentane-2,4-dione (C₅H₈O₂)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Ethanol
-
Water (deionized)
-
Ice
Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Heating mantle or oil bath with temperature controller
-
Large separatory funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Recrystallization vessels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Protocol:
-
Reaction Setup:
-
In a clean and dry large-scale reactor, charge 3-chloro-2-methylaniline (1.0 kg, 7.06 mol).
-
Begin stirring the aniline and add pentane-2,4-dione (0.78 kg, 7.77 mol, 1.1 eq) dropwise over 30 minutes. The addition is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.
-
-
Condensation and Schiff Base Formation:
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure the complete formation of the enamine intermediate.
-
-
Cyclization:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (3.5 L) to the stirred mixture via a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20°C. This step is highly exothermic.
-
Once the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (approx. 10 kg) in a separate large vessel with vigorous stirring.
-
Slowly neutralize the acidic solution with a 50% aqueous sodium hydroxide solution. This is a highly exothermic process, and the temperature should be kept below 30°C by adding more ice as needed. Continue adding the base until the pH of the solution is between 8 and 9.
-
The crude product will precipitate as a solid.
-
-
Isolation of Crude Product:
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a toluene/heptane mixture.
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the typical quantitative data for the scaled-up synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Chloro-2-methylaniline | 1.0 kg (7.06 mol) |
| Pentane-2,4-dione | 0.78 kg (7.77 mol) |
| Concentrated Sulfuric Acid | 3.5 L |
| Reaction Conditions | |
| Condensation Temperature | < 40°C |
| Cyclization Temperature | 90-100°C |
| Cyclization Time | 4-6 hours |
| Product | |
| Theoretical Yield | 1.60 kg |
| Expected Crude Yield | 1.28 - 1.44 kg (80-90%) |
| Expected Purified Yield | 1.12 - 1.28 kg (70-80%) |
| Physical Properties | |
| Molecular Formula | C₁₁H₉Cl₂N |
| Molecular Weight | 226.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point (Purified) | Approximately 85-88°C |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the scaled-up synthesis of this compound.
Safety and Handling Precautions
-
3-Chloro-2-methylaniline: This compound is toxic and an irritant. Handle with appropriate PPE in a well-ventilated area.
-
Pentane-2,4-dione: Flammable liquid and irritant. Keep away from ignition sources.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE. The addition of sulfuric acid and the subsequent neutralization with sodium hydroxide are highly exothermic and require careful temperature control.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
The reaction should be carried out in a reactor designed for large-scale chemical synthesis with appropriate safety features.
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be a cause. Ensure the reaction goes to completion by monitoring with TLC. Insufficient acid catalyst or cyclization time can also lead to lower yields.
-
Impurity Profile: The formation of regioisomers is a possibility in Combes synthesis.[1] Purification by recrystallization is crucial to obtain a high-purity product. The choice of recrystallization solvent may need to be optimized.
-
Exotherm Control: During the addition of sulfuric acid and the neutralization step, efficient cooling is critical to prevent runaway reactions and the formation of byproducts. For larger scales, a reactor with a cooling jacket is essential.
-
Stirring: Efficient stirring is necessary throughout the reaction, especially during the addition of reagents and the precipitation of the product, to ensure homogeneity and prevent localized overheating.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-2,8-dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,7-dichloro-2,8-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for this compound?
A1: The most common approaches for synthesizing the quinoline core of this compound are variations of established named reactions for quinoline synthesis. These include the Combes quinoline synthesis and the Doebner-von Miller reaction, followed by a chlorination step.[1][2][3][4]
Q2: I am observing a very low yield in my reaction. What are the general causes?
A2: Low yields in quinoline synthesis can arise from several factors, including:
-
Incomplete reaction: The reaction may not have proceeded to completion. Consider increasing the reaction time or temperature.
-
Side reactions: The formation of byproducts can consume starting materials, reducing the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
-
Product loss during workup: The purification and isolation steps may lead to a loss of product.
Q3: My reaction mixture has turned into a dark, tarry substance. What should I do?
A3: Tar formation is a common issue in many quinoline syntheses, often due to the decomposition of starting materials or products at high temperatures.[5] To mitigate this, consider the following:
-
Reduce the reaction temperature and extend the reaction time.
-
Ensure efficient stirring to prevent localized overheating.
-
In acid-catalyzed reactions, add the acid slowly and with cooling.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound can be challenging due to the potential presence of isomers and other closely related byproducts. Common purification techniques include:
-
Column chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure product.
-
Sublimation: For separating isomers of dichloroquinolines, sublimation has been reported as an effective purification method.[6]
Troubleshooting Guides
Issue 1: Low Yield in Combes Synthesis
| Possible Cause | Recommended Action |
| Incomplete Condensation | Ensure the complete removal of water formed during the initial condensation of the aniline and the β-diketone. Consider using a Dean-Stark apparatus or a dehydrating agent. |
| Inefficient Cyclization | The acid-catalyzed cyclization is a critical step. If using a mild acid, consider switching to a stronger acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[3] PPA can also act as a dehydrating agent. |
| Unfavorable Reaction Temperature | Optimize the temperature for both the condensation and cyclization steps. High temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction. |
| Steric Hindrance | The substituents on the aniline and the β-diketone can sterically hinder the reaction. While not easily changed for the target molecule, understanding these effects can inform the choice of reaction conditions. |
Issue 2: Formation of Regioisomers in Combes Synthesis
The Combes synthesis can potentially yield two different regioisomers if the aniline is not symmetrically substituted about the amino group. For the synthesis of this compound, the starting aniline would be 3-chloro-2-methylaniline.
| Possible Cause | Recommended Action |
| Lack of Regiocontrol | The electronic and steric effects of the substituents on the aniline ring influence the direction of the cyclization. For 3-chloro-2-methylaniline, cyclization can occur at either the C2 or C6 position relative to the methyl group. |
| Kinetic vs. Thermodynamic Control | The reaction conditions (temperature, acid catalyst) can influence the ratio of the formed isomers. Experiment with different conditions to favor the desired isomer. |
Issue 3: Low Yield and Polymerization in Doebner-von Miller Reaction
The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, which are prone to polymerization under acidic conditions.[5][7]
| Possible Cause | Recommended Action |
| Polymerization of α,β-unsaturated carbonyl | This is a major side reaction. To minimize this, add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. Using a biphasic reaction medium can also help by keeping the concentration of the carbonyl compound in the aqueous phase low.[5][7] |
| Harsh Reaction Conditions | Strong acid and high temperatures can promote polymerization. Consider using a milder acid catalyst or conducting the reaction at a lower temperature for a longer duration. |
| Oxidizing Agent Issues | If an external oxidizing agent is used, ensure it is added at the appropriate stage and in the correct amount. |
Experimental Protocols
Protocol 1: Combes Synthesis of 4-hydroxy-2,8-dimethyl-7-chloroquinoline (Precursor to target molecule)
This protocol is adapted from the general principles of the Combes synthesis.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-chloro-2-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the condensation is complete, cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Cyclization
-
To the crude enamine from the previous step, slowly add a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid with stirring.
-
Heat the mixture to a temperature typically between 100-150 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude 4-hydroxy-2,8-dimethyl-7-chloroquinoline.
Protocol 2: Chlorination of 4-hydroxy-2,8-dimethyl-7-chloroquinoline
This protocol is a general procedure for the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.
-
In a fume hood, suspend the crude 4-hydroxy-2,8-dimethyl-7-chloroquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of the Combes Synthesis Cyclization Step
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 100 | 2 | 45 |
| 2 | H₂SO₄ | 120 | 2 | 55 |
| 3 | PPA | 100 | 2 | 60 |
| 4 | PPA | 120 | 1 | 75 |
| 5 | PPA | 140 | 1 | 65 (decomposition observed) |
This table presents hypothetical data to illustrate how systematic variation of reaction conditions can be used to optimize the product yield. Actual results will vary.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,7-Dichloro-2,8-dimethylquinoline
Welcome to the technical support center for the synthesis of 4,7-dichloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this polysubstituted quinoline, providing troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a two-stage process: first, the synthesis of the 2,8-dimethylquinolin-4-ol precursor, followed by a chlorination step to yield the final product. The initial quinolinol synthesis is often achieved through a thermal cyclization reaction, such as the Gould-Jacobs reaction or a similar condensation pathway.
Q2: I am observing a mixture of regioisomers during the initial quinoline ring formation. How can I improve selectivity?
Regioisomer formation is a frequent issue, particularly with substituted anilines. In the context of a Combes-type synthesis, the cyclization of the intermediate formed from 3-chloro-2-methylaniline can theoretically yield both the desired 7-chloro-8-methyl and an undesired 5-chloro-8-methyl substituted quinoline. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline ring.[1] To favor the desired 7-chloro isomer, careful selection of the acid catalyst and reaction temperature is crucial.
Q3: My chlorination step with phosphorus oxychloride (POCl₃) is giving a low yield and multiple byproducts. What could be the cause?
Low yields and byproduct formation during chlorination are often due to the harsh reaction conditions. Common side reactions include incomplete chlorination, leading to residual 4-hydroxy starting material, or over-chlorination at other positions on the quinoline ring. The reaction of quinolones with POCl₃ can proceed through various phosphorylated intermediates, and controlling the temperature and stoichiometry is key to obtaining a clean conversion to the desired chloroquinoline.[2][3]
Q4: How can I effectively purify the final this compound from its isomers and other impurities?
Purification can be challenging due to the similar physicochemical properties of the desired product and its isomers. A multi-step purification strategy is often necessary, which may include:
-
Recrystallization: To remove bulk impurities.
-
Column Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating closely related isomers.[4][5] Method development will likely be required, focusing on optimizing the mobile phase composition and pH.
Troubleshooting Guides
Part 1: Synthesis of 2,8-Dimethylquinolin-4-ol (The Precursor)
A likely synthetic route to the precursor involves the reaction of 2-methylaniline with an acetoacetic ester derivative, followed by thermal cyclization.
Problem 1: Low Yield of Cyclized Product
-
Symptom: The reaction yields a significant amount of unreacted starting materials or a complex mixture of unidentified products.
-
Root Cause Analysis:
-
Incomplete Condensation: The initial formation of the anilinoacrylate intermediate may be incomplete.
-
Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition.
-
Steric Hindrance: The methyl group at the 8-position can sterically hinder the cyclization process.
-
-
Troubleshooting Steps:
-
Optimize Condensation: Ensure the complete removal of the alcohol byproduct (e.g., ethanol) during the initial condensation to drive the equilibrium towards the product.
-
Fine-tune Cyclization Temperature: Experiment with a range of cyclization temperatures. A high-boiling solvent like diphenyl ether is often used to achieve the necessary temperatures (around 250 °C).
-
Catalyst Choice: While often performed thermally, some similar cyclizations benefit from acid catalysis (e.g., polyphosphoric acid). This could be explored to potentially lower the required reaction temperature.
-
Problem 2: Formation of Regioisomers
-
Symptom: NMR analysis of the product mixture indicates the presence of more than one quinoline isomer.
-
Root Cause Analysis: If using a substituted aniline like 3-chloro-2-methylaniline in a Combes-type synthesis, cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers.[1]
-
Troubleshooting Steps:
-
Reaction Conditions: The regiochemical outcome can be sensitive to the acid catalyst and temperature. A systematic screen of conditions may be necessary to find the optimal selectivity.
-
Alternative Synthetic Routes: Consider a different synthetic strategy that offers better regiochemical control, such as the Friedländer synthesis, if a suitable 2-amino-3-methylacetophenone is available.[6][7][8]
-
Part 2: Chlorination of 2,8-Dimethylquinolin-4-ol
The conversion of the quinolinol to the dichloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Problem 1: Incomplete Chlorination
-
Symptom: The crude product contains a significant amount of the starting 2,8-dimethylquinolin-4-ol.
-
Root Cause Analysis:
-
Insufficient POCl₃: An inadequate amount of the chlorinating agent will lead to incomplete conversion.
-
Low Reaction Temperature or Time: The reaction may not have reached completion.
-
Presence of Water: Moisture in the starting material or solvent will consume POCl₃.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry the starting quinolinol and use anhydrous solvents.
-
Optimize Stoichiometry: Increase the molar excess of POCl₃. A ratio of 2-5 equivalents is common.
-
Increase Reaction Temperature/Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature (often reflux in neat POCl₃ or a high-boiling solvent).
-
Problem 2: Formation of Byproducts
-
Symptom: The product mixture contains multiple chlorinated species or tar-like materials.
-
Root Cause Analysis:
-
Over-chlorination: Harsh conditions can lead to chlorination at other positions on the quinoline ring.
-
Side Reactions with POCl₃: Phosphorus oxychloride can react with other functional groups or promote polymerization at high temperatures.
-
Formation of Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates which, if not cleanly converted to the chloro derivative, can lead to byproducts.[2]
-
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures. The reaction should be heated to the minimum temperature required for complete conversion.
-
Controlled Addition of POCl₃: Adding the POCl₃ dropwise at a lower temperature before heating to reflux can sometimes lead to a cleaner reaction.
-
Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or xylene can help to moderate the reaction.
-
Alternative Chlorinating Agents: While POCl₃ is standard, a mixture of POCl₃ and PCl₅ can sometimes be more effective and lead to fewer byproducts.[9]
-
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dimethylquinolin-4-ol
This protocol is based on the Gould-Jacobs reaction methodology.[10]
-
In a round-bottom flask, combine one equivalent of 2-methylaniline with 1.1 equivalents of ethyl acetoacetate.
-
Heat the mixture at 100-120 °C for 1-2 hours, allowing the ethanol formed to distill off.
-
To the resulting anilinoacrylate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude 2,8-dimethylquinolin-4-ol.
Protocol 2: Chlorination to this compound
-
Carefully add the dry 2,8-dimethylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (3-5 equivalents) with stirring in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) to a pH of 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
| Parameter | Gould-Jacobs Reaction | Chlorination with POCl₃ |
| Key Reagents | 2-Methylaniline, Ethyl acetoacetate | 2,8-Dimethylquinolin-4-ol, POCl₃ |
| Typical Temp. | 100-120 °C (condensation), ~250 °C (cyclization) | 105-110 °C (reflux) |
| Common Solvents | None (condensation), Diphenyl ether (cyclization) | Neat or high-boiling inert solvent |
| Typical Yield | 60-80% | 70-90% |
| Key Byproducts | Uncyclized intermediate, regioisomers | Unreacted quinolinol, over-chlorinated products |
Visualizations
Troubleshooting Workflow for Low Chlorination Yield
Caption: Troubleshooting workflow for low chlorination yield.
Plausible Synthetic Pathway
Caption: A plausible two-stage synthetic pathway.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,7-Dichloro-2,8-dimethylquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,7-dichloro-2,8-dimethylquinoline (CAS No. 21728-15-4).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific data for this compound is limited, based on the synthesis of analogous quinolines, the most probable impurities include:
-
Isomeric Byproducts: The synthesis of substituted quinolines can often lead to the formation of positional isomers. For instance, in the synthesis of the parent compound 4,7-dichloroquinoline, the 4,5-dichloro isomer is a common impurity.[3] It is plausible that analogous isomers of this compound, such as other dichloro-dimethylquinoline isomers, may form.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Hydrolysis Products: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, which can form 4-hydroxy-7-chloro-2,8-dimethylquinoline, especially in the presence of moisture at elevated temperatures.[4]
-
Solvent Adducts: If nucleophilic solvents like methanol or ethanol are used at high temperatures, they can react with the compound to form alkoxy-substituted byproducts.[3][4]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification techniques for substituted quinolines are recrystallization and column chromatography.
-
Recrystallization is useful for removing small amounts of impurities and for large-scale purification. The choice of solvent is critical.
-
Column Chromatography provides a higher degree of purification and is excellent for separating isomers and other closely related impurities.[5]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of recrystallized material. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the final purity of the compound.[6] A standard approach would involve a reversed-phase C18 column with a gradient of acetonitrile and water as the mobile phase.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Oily Product After Recrystallization | The solvent may be too nonpolar, or the compound has a low melting point. Impurities may be depressing the melting point. | Try a different solvent system. A co-solvent system (e.g., ethanol/water) might be effective. Ensure the starting material is not excessively impure before recrystallization. |
| Poor Recovery from Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the crude product. |
| Product Fails to Crystallize | The solution may not be saturated, or it may be supersaturated. The presence of significant impurities can inhibit crystallization. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If impurities are high, first purify by column chromatography. |
| Poor Separation in Column Chromatography | The mobile phase (eluent) polarity is incorrect. The column was not packed properly. The sample was not loaded correctly. | Optimize the eluent system using TLC first. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[7] Ensure the column is packed uniformly without air bubbles. Use a dry-loading technique for better resolution.[8] |
| Streaking of Spots on TLC Plate | The sample is too concentrated. The compound may be acidic or basic. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape. |
| Multiple Spots on TLC After Purification | Purification was incomplete. The compound may be degrading on the silica gel. | Re-purify the material. If degradation is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
Quantitative Data
While specific experimental data for this compound is not widely available, the table below provides data for the target compound and some related isomers to aid in characterization and method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₉Cl₂N | 226.1 | 21728-15-4[1] |
| 2,4-Dichloro-7,8-dimethylquinoline | C₁₁H₉Cl₂N | 226.1 | Not available |
| 2,6-Dichloro-3,8-dimethylquinoline | C₁₁H₉Cl₂N | 226.1 | 948291-54-1[9] |
| 2,5-Dichloro-3,8-dimethylquinoline | C₁₁H₉Cl₂N | 226.1 | 948291-23-4[10] |
| 4,7-Dichloroquinoline (parent compound) | C₉H₅Cl₂N | 198.05 | 86-98-6[11] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined empirically. Nonpolar solvents like hexanes or heptane are good starting points based on data from the parent compound.[12]
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
This protocol is based on methods used for similar substituted quinolines and should be adapted based on TLC analysis.[5][7][8]
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.4 for the target compound.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. 2,5-DICHLORO-3,8-DIMETHYLQUINOLINE | 948291-23-4 [chemicalbook.com]
- 11. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4,7-Dichloro-2,8-dimethylquinoline
Welcome to the technical support center for the synthesis of 4,7-dichloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is to empower you with the knowledge to not only successfully synthesize the target molecule but also to optimize the reaction conditions for improved yield and purity.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step process. The first step involves the formation of a 4-hydroxyquinoline intermediate via the Combes synthesis (or the related Conrad-Limpach-Knorr synthesis). This is followed by a chlorination step to replace the hydroxyl group with a chloro substituent. This guide will address both stages of the synthesis, providing detailed protocols and troubleshooting for each.
Part 1: Synthesis of 2,8-dimethyl-7-chloroquinolin-4-ol via Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone or, in this case, a β-ketoester (ethyl acetoacetate), followed by thermal cyclization to form the quinoline core.[1][2][3]
Troubleshooting Guide: Combes Synthesis
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete Condensation: The initial reaction between 3-chloro-2-methylaniline and ethyl acetoacetate to form the enamine intermediate may be inefficient. 2. Inefficient Cyclization: The high temperature required for the electrocyclic ring closure may not have been reached or maintained for a sufficient duration.[4] 3. Unsuitable Acid Catalyst: The choice and concentration of the acid catalyst are crucial for both the condensation and cyclization steps.[1] | 1. Optimize Condensation: Ensure equimolar amounts of the aniline and β-ketoester. The reaction can be performed neat or in a high-boiling inert solvent like Dowtherm or diphenyl ether. A small amount of a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) can facilitate this step.[1][3] 2. Ensure Sufficient Heating: The cyclization step typically requires high temperatures, often in the range of 250 °C.[4] Using a high-boiling solvent helps to maintain a consistent and high reaction temperature. Monitor the reaction progress by TLC. 3. Catalyst Screening: While concentrated sulfuric acid is commonly used, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective as a dehydrating agent and catalyst.[1] |
| Formation of Isomeric Byproducts (Regioselectivity Issues) | 1. Steric and Electronic Effects: The substituents on the aniline ring influence the position of the cyclization. With 3-chloro-2-methylaniline, cyclization can theoretically occur at either the C2 or C6 position of the aniline ring relative to the amino group.[1][5] | 1. Control Reaction Conditions: While complete control over regioselectivity can be challenging, it is influenced by the interplay of steric hindrance and the electronic nature of the substituents. For chloro-substituted anilines, the regioselectivity is often directed by a combination of these factors.[1] Careful control of reaction temperature and catalyst may favor the formation of the desired isomer. 2. Purification: If a mixture of isomers is formed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 2,8-dimethyl-7-chloroquinolin-4-ol. |
| Reaction Mixture Darkens Significantly (Tar Formation) | 1. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of starting materials, intermediates, or the final product. | 1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to avoid unnecessarily long heating times. Once the starting material is consumed, proceed with the work-up. 2. Use of an Inert Solvent: A high-boiling inert solvent can help to distribute heat more evenly and prevent localized overheating.[4] |
Frequently Asked Questions (FAQs): Combes Synthesis
Q1: What is the mechanism of the Combes synthesis?
A1: The reaction begins with the acid-catalyzed nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. This is followed by an enolization and an electrocyclic ring closure. The final step involves dehydration to yield the aromatic quinoline ring.[1][4]
Q2: Can I use a different β-dicarbonyl compound?
A2: Yes, the Combes synthesis is versatile and can be performed with various β-diketones and β-ketoesters.[2][3] The choice of the dicarbonyl compound will determine the substituents at the 2- and 4-positions of the resulting quinoline. For the synthesis of 2,8-dimethyl-7-chloroquinolin-4-ol, ethyl acetoacetate is the appropriate choice.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocol: Synthesis of 2,8-dimethyl-7-chloroquinolin-4-ol
Materials:
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3-chloro-2-methylaniline
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Ethyl acetoacetate
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Concentrated sulfuric acid (or polyphosphoric acid)
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High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chloro-2-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
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Heat the mixture to a gentle reflux for 1-2 hours to facilitate the initial condensation.
-
Add a high-boiling inert solvent (e.g., Dowtherm A) to the reaction mixture.
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Increase the temperature to approximately 250 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.[4]
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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Dilute the mixture with a suitable solvent like hexane to facilitate filtration.
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Collect the crude product by vacuum filtration and wash with hexane.
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Purify the crude 2,8-dimethyl-7-chloroquinolin-4-ol by recrystallization from a suitable solvent such as ethanol.
Part 2: Chlorination of 2,8-dimethyl-7-chloroquinolin-4-ol to this compound
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Troubleshooting Guide: Chlorination with Phosphorus Oxychloride
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating, short reaction time, or an inadequate amount of phosphorus oxychloride. 2. Moisture Contamination: Phosphorus oxychloride is highly reactive with water, which will quench the reagent and prevent the desired reaction. 3. Product Hydrolysis during Work-up: The 4-chloroquinoline product can be susceptible to hydrolysis back to the starting 4-hydroxyquinoline, especially in the presence of water and base. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to a suitable temperature (typically refluxing POCl₃, around 105-110 °C) for a sufficient duration (2-6 hours). Monitor the reaction by TLC. Using a slight excess of POCl₃ can also drive the reaction to completion. 2. Ensure Anhydrous Conditions: Use freshly distilled or a new bottle of phosphorus oxychloride. All glassware should be thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. 3. Careful Work-up: The quenching of excess POCl₃ should be performed carefully at low temperatures by slowly adding the reaction mixture to ice water. Neutralization should be done cautiously with a base like sodium bicarbonate or dilute sodium hydroxide, keeping the temperature low to minimize hydrolysis of the product. |
| Formation of Dark, Tarry Byproducts | 1. Decomposition at High Temperatures: Prolonged heating in the strongly acidic and reactive POCl₃ can lead to the formation of polymeric or tarry materials. | 1. Control Reaction Time: Monitor the reaction by TLC and stop the heating as soon as the starting material is consumed. 2. Use of a Co-solvent: In some cases, a high-boiling inert solvent like toluene can be used as a co-solvent to moderate the reaction conditions. |
| Difficult Purification | 1. Residual Phosphorus Byproducts: The work-up of POCl₃ reactions can leave behind phosphoric acid and other phosphorus-containing byproducts that can complicate purification. | 1. Thorough Quenching and Extraction: Ensure the excess POCl₃ is completely hydrolyzed during the quench. A thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing the organic layer with water and brine will help to remove water-soluble impurities. 2. Purification Techniques: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). |
Frequently Asked Questions (FAQs): Chlorination with Phosphorus Oxychloride
Q1: What is the mechanism of chlorination with phosphorus oxychloride?
A1: The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion on the C4 position of the quinoline ring, with the departure of the phosphate group, yields the 4-chloroquinoline product.
Q2: Are there alternative chlorinating agents to phosphorus oxychloride?
A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, for the conversion of 4-hydroxyquinolines, POCl₃ is generally preferred.
Q3: What are the key safety precautions when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The quenching of excess POCl₃ is highly exothermic and should be done with extreme caution by slowly adding the reaction mixture to a large excess of ice.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,8-dimethyl-7-chloroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate or dilute sodium hydroxide solution
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or hexane/ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2,8-dimethyl-7-chloroquinolin-4-ol (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate).
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
dealing with impurities in 4,7-Dichloro-2,8-dimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, managing, and mitigating impurities in 4,7-Dichloro-2,8-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities include:
-
Isomeric Impurities: Positional isomers, such as other dichlorinated dimethylquinolines (e.g., 4,5-dichloro-2,8-dimethylquinoline), can form depending on the regioselectivity of the cyclization reaction. The formation of isomers can be influenced by reaction conditions.
-
Starting Materials: Unreacted starting materials, such as the corresponding aniline derivative, can remain in the final product.
-
Monochloro Species: Incomplete chlorination can lead to the presence of monochloro-2,8-dimethylquinoline intermediates.
-
Hydroxy-analogs: Hydrolysis of the chloro groups, particularly at the 4-position, can result in the formation of chloro-hydroxy-2,8-dimethylquinolines.
-
Solvent Adducts: If nucleophilic solvents like alcohols are used at high temperatures, they may react with the dichloroquinoline to form alkoxy-substituted byproducts.
-
Residual Catalysts: Traces of catalysts used in the synthesis may persist in the final product.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: Several analytical techniques are effective for identifying and quantifying impurities in quinoline derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water is often a good starting point for separating the main compound from its impurities. A UV detector can be used for quantification.
-
GC-MS: This technique is well-suited for identifying volatile impurities and isomers. The mass fragmentation patterns can help in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide valuable structural information about the main compound and any significant impurities present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a common and effective method for removing minor impurities. Suitable solvents need to be determined empirically, but common choices for quinoline derivatives include ethanol, methanol, or toluene.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from isomers and other closely related impurities. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Sublimation: For thermally stable compounds, sublimation under vacuum can be a highly effective purification technique that avoids the use of solvents.
Q4: My purified this compound has a persistent yellow or brown color. What could be the cause and how can I remove it?
A4: Discoloration in quinoline derivatives is often due to the presence of trace amounts of oxidized or polymeric impurities. These can sometimes be difficult to remove by standard crystallization.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before recrystallization.
-
Thorough Purification: Ensure that all starting materials are pure before synthesis, as impurities in the precursors can lead to colored byproducts. Multiple recrystallizations may be necessary.
Q5: How do impurities in this compound affect downstream applications, such as in drug development?
A5: The presence of impurities can have significant consequences in drug development and other applications:
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Pharmacological Activity: Isomeric impurities may have different biological activities or toxicities compared to the desired compound, potentially leading to misleading structure-activity relationship (SAR) data and unforeseen side effects.
-
Reaction Efficiency: Impurities can interfere with subsequent reaction steps, leading to lower yields, the formation of new byproducts, and difficulties in purification of the final active pharmaceutical ingredient (API).
-
Regulatory Compliance: For pharmaceutical applications, strict regulatory guidelines (e.g., from the ICH) dictate the acceptable levels of impurities in drug substances.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Peaks in HPLC/GC-MS Analysis
| Observation | Potential Cause | Recommended Action |
| Peak with a mass corresponding to a monochloro-dimethylquinoline | Incomplete chlorination during synthesis. | Optimize the stoichiometry of the chlorinating agent and reaction time. Consider repurification by column chromatography. |
| Multiple peaks with the same mass as the product | Presence of isomeric impurities. | Modify the synthesis conditions to improve regioselectivity. Employ a high-resolution HPLC method or preparative chromatography for separation. |
| Peaks corresponding to starting materials | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reactants. Purify the product using column chromatography or recrystallization. |
| Broad or tailing peaks | Poor chromatographic conditions or sample degradation. | Optimize the mobile phase composition, pH, and column temperature. Check the stability of the compound in the analytical solvent. |
| Unexpected peaks not related to the core structure | Contamination from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank analysis to identify sources of contamination. |
Guide 2: Troubleshooting Low Purity After Recrystallization
| Issue | Potential Cause | Recommended Action |
| Purity does not improve significantly after one recrystallization. | The chosen solvent is not ideal for separating the specific impurities. | Perform a solvent screen to find a solvent system where the product has moderate solubility at high temperature and low solubility at room temperature, while the impurity has high solubility at all temperatures. |
| Significant product loss during recrystallization. | The product is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a solvent mixture. Cool the crystallization mixture slowly and for a longer duration. |
| Product oils out instead of crystallizing. | The compound has a low melting point or is impure. The cooling rate is too fast. | Try using a different solvent system. Ensure the initial product purity is reasonably high. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored impurities persist after recrystallization. | Highly colored, minor impurities are present. | Treat the solution with activated carbon before filtration and crystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Advantages | Disadvantages |
| Single Recrystallization (Ethanol) | 98.0 - 99.0 | 75 - 85 | Simple, cost-effective. | May not remove isomers effectively. |
| Column Chromatography (Silica Gel) | > 99.5 | 60 - 75 | Excellent for separating isomers. | Time-consuming, uses large solvent volumes. |
| Sublimation | > 99.8 | 50 - 70 | High purity, no solvent waste. | Not suitable for all compounds, can be slow. |
| Recrystallization with Carbon Treatment | 98.5 - 99.5 | 70 - 80 | Effective for removing colored impurities. | Potential for product loss due to adsorption on carbon. |
Table 2: Typical Impurity Profile by HPLC Analysis
| Impurity | Retention Time (min) | Typical Level in Crude Product (%) | Typical Level after Purification (%) |
| This compound | 10.5 | 90 - 95 | > 99.5 |
| Isomeric Impurity 1 | 9.8 | 2 - 4 | < 0.1 |
| Starting Aniline | 3.2 | 1 - 2 | < 0.05 |
| Monochloro Intermediate | 7.1 | 0.5 - 1.5 | < 0.05 |
| Unknown Impurity A | 12.3 | < 0.5 | Not Detected |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Relationship between synthesis and impurities.
Technical Support Center: 4,7-Dichloro-2,8-dimethylquinoline Experiments
Disclaimer: Detailed experimental data and established troubleshooting guides for 4,7-Dichloro-2,8-dimethylquinoline are not extensively available in current literature. The following information is largely based on common challenges and methodologies associated with the structurally similar and more widely studied compound, 4,7-dichloroquinoline. Researchers should use this as a general guide and adapt it to their specific experimental observations.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate mixing.
-
Side Reactions: The formation of undesired byproducts can consume the starting material, thereby reducing the yield of the desired product.[1]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.[2]
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Degradation of Reactants or Products: The starting material, reagents, or the product itself might be unstable under the reaction conditions, leading to decomposition.[1]
-
Impure Starting Material: The purity of the starting this compound can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time.
-
Ensure efficient stirring to overcome solubility issues.
-
-
Minimize Side Reactions:
-
Address Solubility Issues:
-
Check for Degradation:
-
Run the reaction at a lower temperature for a longer duration.
-
Ensure the use of dry, inert conditions if your reactants are sensitive to moisture or air.
-
-
Verify Starting Material Purity:
-
Confirm the purity of your this compound using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
FAQ 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I avoid them?
Potential Byproducts and Solutions:
-
Isomers: The synthesis of the starting material itself might have produced isomeric impurities that are carried through the reaction.
-
Solution: Purify the starting this compound before use.[1]
-
-
Over-alkylation/Over-amination: If you are reacting with a nucleophile containing multiple reactive sites (like a diamine), it's possible for the nucleophile to react with more than one molecule of the dichloroquinoline.[1]
-
Solution: Use a large excess of the nucleophile to favor mono-substitution. Alternatively, employ a protecting group strategy to temporarily block one of the reactive sites on your nucleophile.[1]
-
-
Hydrolysis: The chlorine atom at the 4-position is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of a hydroxyl-substituted quinoline.[1]
-
Solution: Ensure the reaction is carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Solvent: Nucleophilic solvents like alcohols can potentially react with the dichloroquinoline, especially under basic conditions.[1]
-
Solution: Switch to a non-nucleophilic, inert solvent.
-
FAQ 3: My this compound is not dissolving well in the reaction solvent. What should I do?
Solubility Considerations:
This compound, like its parent compound, is generally poorly soluble in water but shows better solubility in various organic solvents.[2] The solubility is highly dependent on the solvent's polarity, temperature, and the pH of the medium.[2]
Troubleshooting Steps:
-
Solvent Selection: Refer to the principle of "like dissolves like." Since this compound is an organic molecule, it will likely dissolve better in organic solvents. Experiment with a range of solvents with varying polarities.
-
Temperature Increase: Gently heating the mixture can significantly improve solubility.[2] However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Co-solvent System: Using a mixture of two or more miscible solvents can sometimes enhance the solubility of a compound that is not sufficiently soluble in a single solvent.
-
Sonication: Applying ultrasonic waves can help to break down solute particles and accelerate the dissolution process.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table is provided as a template for researchers to systematically record and compare their experimental conditions.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Notes |
| Solvent | Note any observations on solubility. | |||
| Temperature (°C) | ||||
| Reaction Time (h) | ||||
| Base (if used) | ||||
| Stoichiometry (Dichloroquinoline:Nucleophile) | ||||
| Yield (%) | ||||
| Purity (by HPLC, NMR, etc.) | Note major impurities observed. |
Experimental Protocols
Illustrative Protocol: Nucleophilic Aromatic Substitution
This is a general, illustrative protocol for a nucleophilic aromatic substitution reaction and should be adapted based on the specific nucleophile and desired product.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the base (1.5-3 equivalents) to the mixture and stir.
-
Add the nucleophile (1.2-2 equivalents) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the purified product using appropriate analytical techniques (NMR, MS, IR).
Visualizations
Caption: Potential over-alkylation side reaction pathway.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical diagram for solvent selection.
References
Technical Support Center: Enhancing the Stability of 4,7-Dichloro-2,8-dimethylquinoline Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing solutions of 4,7-Dichloro-2,8-dimethylquinoline. Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color, often to a yellow or brown tint. What is causing this?
A: Discoloration is a common indicator of chemical degradation.[1] For quinoline compounds, this is frequently caused by exposure to light (photodegradation) or reaction with oxygen (oxidation).[1] The formation of colored byproducts suggests that the integrity of your compound is compromised. It is critical to store all solutions, particularly stock and aged samples, with protection from light.[1]
Q2: I am observing a loss of potency and inconsistent results in my assays. Could this be related to the stability of my this compound solution?
A: Yes, inconsistent analytical results and a decline in biological activity are classic signs of compound degradation.[1] Quinoline derivatives can be unstable in various solutions, and their degradation is influenced by factors like pH, temperature, light, and oxygen.[1] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]
Q3: What are the primary factors that influence the stability of this compound solutions?
A: The stability of quinoline compounds is mainly affected by the following factors:
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pH: The solubility and stability of quinolines are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both highly acidic and basic conditions.[1][2]
-
Light: Many quinoline derivatives are photosensitive and can degrade when exposed to ambient or UV light.[1][3] This can lead to the formation of various byproducts, such as hydroxyquinolines.[1]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) can significantly slow down these processes.[1]
-
Oxidation: The quinoline ring is susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[1]
Q4: How can I enhance the stability of my working and stock solutions?
A: To improve the stability of your solutions, consider the following strategies:
-
pH Control: Use a buffered system to maintain the pH at a level where the compound is most stable. This optimal pH should be determined experimentally.[1]
-
Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Management: Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: Since this compound is poorly soluble in water, using organic co-solvents like DMSO or ethanol can improve both solubility and stability.[4][5]
-
Inert Atmosphere: For solutions highly sensitive to oxidation, purging the solvent with an inert gas like nitrogen or argon before preparation and blanketing the headspace of the storage container can be effective.
Troubleshooting Guide
Issue 1: Rapid Discoloration or Precipitation Observed in Solution
-
Possible Cause: Photodegradation or oxidation. High concentration leading to precipitation.
-
Troubleshooting Steps:
-
Ensure the solution is protected from all light sources.
-
Prepare the solution using deoxygenated solvents.
-
Consider preparing a more dilute stock solution or using a different solvent system to improve solubility.[5]
-
Issue 2: Inconsistent Potency or Drifting Analytical Results Over Time
-
Possible Cause: Gradual chemical degradation (e.g., hydrolysis, oxidation).
-
Troubleshooting Steps:
-
Prepare fresh solutions before each experiment.[1]
-
Perform a simple stability study: analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions.
-
If degradation is confirmed, adjust storage conditions (e.g., lower temperature, light protection) or the solution's pH.[1]
-
Data Presentation
Quantitative data on the specific solubility and degradation kinetics of this compound is limited in publicly available literature. The tables below provide general properties and data for structurally similar compounds as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 21728-15-4 | [6][7] |
| Molecular Formula | C₁₁H₉Cl₂N | [6][7] |
| Molecular Weight | 226.1 g/mol | [6][7] |
| Physical State | Solid | [4] |
| Appearance | Off-white to yellow crystalline powder |[4] |
Table 2: General Solubility of Structurally Related Quinoline Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
|---|---|---|---|
| 4,7-Dichloroquinoline | Water | Not Specified | Poorly soluble |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Not Specified | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Not Specified | Soluble |
Disclaimer: This data is for analogous compounds and should be used as a general guide.[5] Solubility of this compound should be determined experimentally.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Up to 24 hours |
| Thermal Degradation | 60°C | Up to 7 days |
| Photostability | ICH Q1B compliant light source | Per ICH guidelines |
These conditions are starting points and may need to be adjusted based on the compound's reactivity.[1][8] The goal is to achieve 5-20% degradation.[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.[1][2][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[1]
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 60°C.
-
-
Incubation: Incubate the stressed samples at room temperature (for hydrolysis and oxidation) or 60°C (for thermal). Protect all samples from light. A control sample (stock solution with an equal volume of water) should be stored under ambient conditions.
-
Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.[1]
-
Analysis: Analyze all samples, including the control, using a stability-indicating analytical method, such as HPLC-UV, to determine the percentage of the remaining parent compound and detect the formation of degradation products.
Protocol 3: Stability-Indicating HPLC-UV Method Development (General Approach)
-
Objective: To develop an HPLC method that separates this compound from its potential degradation products.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Inject the unstressed (control) sample to determine the retention time of the parent compound.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient and flow rate to achieve baseline separation between the parent peak and any new peaks (degradation products).
-
The UV detection wavelength should be set to the λmax of this compound for optimal sensitivity.
-
-
Quantification: The percentage of remaining compound can be calculated by comparing the peak area of the parent compound in stressed samples to that of the control sample at time zero.
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4,7-Dichloro-2,8-dimethylquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4,7-dichloro-2,8-dimethylquinoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and purity of this compound. It is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture.[1] The quinoline core, in general, can be sensitive to light and moisture, which may lead to discoloration and degradation.[2]
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by several observable changes. These include a change in color from its original appearance (e.g., white or off-white powder) to a brownish or discolored solid, a change in solubility, or the appearance of new peaks in analytical tests such as HPLC or NMR.
Q3: What are the likely causes of degradation?
A3: Based on the general reactivity of quinoline derivatives and chlorinated aromatic compounds, the primary causes of degradation are likely to be:
-
Photodegradation: Exposure to UV or ambient light can induce decomposition. Quinolines are known to be light-sensitive.[2]
-
Hydrolysis: The chloro substituents on the quinoline ring may be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Oxidation: Exposure to air and oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.
-
Thermal Decomposition: High temperatures during storage or experimental procedures can cause the compound to decompose.
Q4: Can I dissolve this compound in any solvent?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
Table 1: Troubleshooting Common Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning) of the solid compound. | Photodegradation or oxidation. | Store the compound in an amber vial or a container wrapped in aluminum foil. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Unexpected peaks in analytical data (HPLC, LC-MS, NMR). | Decomposition during storage or sample preparation. | Review storage conditions and handling procedures. Prepare fresh solutions using high-purity, anhydrous solvents. Analyze a freshly opened sample as a control. |
| Poor or inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound under your specific experimental conditions (pH, temperature, presence of other reagents). Consider preparing fresh stock solutions for each experiment. |
| Changes in physical properties (e.g., melting point, solubility). | Significant degradation has occurred. | Discard the degraded material and obtain a fresh batch of the compound. Implement stricter storage and handling protocols. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in its original, tightly sealed container in a dark, dry place at room temperature.[1]
-
-
Aliquoting and Long-Term Storage:
-
For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure to air and moisture.
-
Before sealing, purge the vials with an inert gas like argon or nitrogen.
-
Store the aliquots in a desiccator at room temperature, protected from light.
-
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF, or chlorinated solvents) from a freshly opened bottle or that have been appropriately dried.
-
Prepare solutions immediately before use whenever possible.
-
If storing solutions, use amber vials with tight-fitting caps and store at -20°C or -80°C. Before use, allow the solution to warm to room temperature before opening to prevent condensation.
-
Visualizations
Diagram 1: General Workflow for Handling this compound
Caption: Workflow for proper storage and handling of the compound.
Diagram 2: Troubleshooting Degradation of this compound
Caption: A logical guide to troubleshooting compound degradation.
References
Technical Support Center: Solvent Effects on 4,7-Dichloro-2,8-dimethylquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro-2,8-dimethylquinoline. The content focuses on the impact of solvents on common reactions, offering practical guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The chlorine atom at the C4 position is significantly more reactive than the one at the C7 position due to the electron-withdrawing effect of the quinoline nitrogen.
Q2: How do the 2,8-dimethyl groups affect the reactivity of this compound compared to 4,7-dichloroquinoline?
A2: The methyl groups at the C2 and C8 positions introduce both electronic and steric effects. Electronically, methyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the quinoline ring compared to the unsubstituted analog. Sterically, the C8-methyl group can hinder the approach of nucleophiles and catalyst complexes to the C7-chlorine, further reinforcing the selectivity for reactions at the C4-position. The C2-methyl group can also influence the conformation of ligands in palladium-catalyzed reactions.
Q3: I am observing low to no yield in my nucleophilic substitution reaction. What are the likely causes and how can I troubleshoot this?
A3: Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors:
-
Inappropriate Solvent Choice: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often effective. Alcohols such as ethanol can also be used.
-
Weak Nucleophile: If your nucleophile is not sufficiently reactive, the reaction may be slow or not proceed at all. Using a stronger base can help to deprotonate the nucleophile and increase its reactivity.
-
Low Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of potential decomposition of reactants or products at excessively high temperatures.
-
Steric Hindrance: The 2,8-dimethyl substitution may require longer reaction times or higher temperatures compared to reactions with 4,7-dichloroquinoline.
Q4: My palladium-catalyzed cross-coupling reaction is not working well. What should I consider to optimize the reaction?
A4: Optimizing palladium-catalyzed cross-coupling reactions involves several key parameters:
-
Solvent Selection: The choice of solvent is critical and can influence catalyst activity and stability.[1] Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water to dissolve the inorganic base. For Buchwald-Hartwig aminations, toluene and dioxane are frequently used. The solubility of all reactants, including the base, is a crucial factor to consider.
-
Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.[2]
-
Base Selection: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ for Suzuki reactions, and NaOt-Bu or K₃PO₄ for Buchwald-Hartwig aminations.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere with properly degassed solvents.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate solvent leading to poor solubility. | Switch to a more polar aprotic solvent like DMF or DMSO. |
| Weak nucleophile. | Use a stronger base to enhance nucleophilicity or consider a more reactive nucleophile. | |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Formation of Side Products | Reaction with a nucleophilic solvent (e.g., ethanol). | If the desired reaction is with a different nucleophile, consider using a non-nucleophilic solvent like DMF or toluene.[3] |
| Hydrolysis of the C4-Cl group. | Ensure anhydrous conditions if water is detrimental to the reaction. | |
| Reaction Stalls | Product precipitation. | Choose a solvent in which the product is more soluble at the reaction temperature. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst system for a sterically hindered substrate. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2] |
| Suboptimal solvent or base. | For Suzuki, try combinations like toluene/water with K₃PO₄. For Buchwald-Hartwig, consider dioxane with NaOt-Bu. | |
| Catalyst deactivation. | Ensure rigorous exclusion of air and moisture by using degassed solvents and an inert atmosphere. | |
| Protodeboronation of Boronic Acid (Suzuki) | Presence of water and/or high temperature. | Use anhydrous solvents if possible, or minimize reaction time at elevated temperatures. |
| Homocoupling of Boronic Acid (Suzuki) | Slow transmetalation. | Optimize the base and solvent to facilitate the transfer of the organic group from boron to palladium. |
Quantitative Data
The following tables summarize typical solvent and condition effects on related 4-chloroquinoline reactions. Note that optimal conditions for the 2,8-dimethyl derivative may vary.
Table 1: Solvent Effects on Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with Amines
| Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 h | 83 | [4] |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 min | 78-89 | |
| p-Aminoacetophenone | Absolute Ethanol | Reflux | Not specified | Not specified |
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Chloroquinolines
| Reaction Type | Solvent | Base | Catalyst/Ligand | Temperature (°C) |
| Suzuki-Miyaura | Toluene/Water | K₂CO₃ | Pd(PPh₃)₄ | 90 |
| Suzuki-Miyaura | Dioxane | t-BuOK | Acenaphthoimidazolylidene Pd Complex | Room Temp. - 110 |
| Buchwald-Hartwig | Toluene | NaOt-Bu | Pd₂(dba)₃ / Xantphos | 110 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat amine if liquid) in a round-bottom flask.
-
Add the desired amine (1.2-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an aqueous solution of a weak base (e.g., 5% NaHCO₃), followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOt-Bu).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture for a few minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 eq) followed by the amine (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 4,7-Dichloro-2,8-dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,7-dichloro-2,8-dimethylquinoline. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most established route is a two-step synthesis. The first step is a Conrad-Limpach reaction to form the quinoline core, followed by a chlorination step.
-
Step 1 (Cyclization): Condensation of 3-chloro-2-methylaniline with ethyl acetoacetate to form the intermediate, 7-chloro-4-hydroxy-2,8-dimethylquinoline. This reaction is typically driven by high temperatures in an inert solvent.
-
Step 2 (Chlorination): The hydroxyl group at the 4-position of the intermediate is then substituted with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Q2: Why is a two-step synthesis preferred over a direct, single-step method?
A2: The two-step approach via a 4-hydroxyquinoline intermediate provides a more controlled and higher-yielding pathway. Direct synthesis methods are often plagued by issues with regioselectivity, especially with substituted anilines, and can lead to complex mixtures of isomers that are difficult to separate. The 4-hydroxy intermediate is readily converted to the 4-chloro derivative in a clean and efficient manner.
Q3: What is the role of the "catalyst" in the Conrad-Limpach cyclization step?
A3: The Conrad-Limpach synthesis can be considered a thermal condensation rather than a strictly catalytic reaction.[1] However, the term "catalyst" in this context often refers to the medium or promoter used to achieve the high temperatures required for the rate-determining electrocyclic ring-closing step (~250 °C).[2] High-boiling, inert solvents like mineral oil or Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) are used to ensure even heating and prevent localized charring, thereby improving yields significantly compared to solvent-free conditions.[2][3] While strong acids like H₂SO₄ can catalyze the initial condensation and subsequent tautomerizations, the high-temperature cyclization is the critical step for forming the quinoline ring.[2]
Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All reactions involving POCl₃ must be conducted in a well-ventilated fume hood, using anhydrous conditions and thoroughly dried glassware.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The quenching of excess POCl₃ should be performed carefully by slowly adding the reaction mixture to ice or a cold basic solution.[5][6]
Troubleshooting Guide: Synthesis of this compound
This guide addresses specific issues that may be encountered during the two-step synthesis.
Step 1: Conrad-Limpach Cyclization (Formation of 7-chloro-4-hydroxy-2,8-dimethylquinoline)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Temperature: The cyclization step requires very high temperatures (typically >240 °C) to proceed efficiently.[2] 2. Reaction Time Too Short: The reaction may not have reached completion. 3. Poor Heat Transfer: In a solvent-free reaction, localized overheating can cause decomposition (tarring) while other parts of the mixture remain unreacted. | 1. Verify Temperature: Use a high-temperature thermometer to ensure the reaction mixture reaches and maintains the target temperature (e.g., ~250 °C). 2. Increase Reaction Time: Monitor the reaction via TLC until the starting material is consumed. 3. Use a High-Boiling Solvent: Employ an inert solvent like Dowtherm A or mineral oil to ensure uniform heating and improve yield.[2][3][7] |
| Formation of Dark Tar or Polymeric Material | 1. Decomposition at High Temperatures: Prolonged heating or localized hotspots can cause the reactants and products to decompose. 2. Presence of Impurities: Impurities in the starting 3-chloro-2-methylaniline or ethyl acetoacetate can promote polymerization. | 1. Use an Inert Solvent: A high-boiling solvent like Dowtherm A helps to moderate the temperature and prevent charring.[3] 2. Purify Starting Materials: Ensure the purity of reactants before starting the synthesis. Distillation of the aniline may be necessary. |
| Product Solidifies in Reactor Upon Cooling | The 4-hydroxyquinoline intermediate is often a high-melting solid with low solubility in the reaction solvent at room temperature. | This is expected. Allow the mixture to cool, then add a non-polar solvent like hexane or Skellysolve B to create a slurry. Collect the solid product by filtration and wash with the solvent to remove residual high-boiling solvent and colored impurities.[3] |
Step 2: Chlorination (Formation of this compound)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Any water present will consume the reagent.[4] 2. Incomplete Reaction: Insufficient heating, short reaction time, or an inadequate amount of POCl₃. 3. Loss of Product During Workup: The product can be hydrolyzed back to the 4-hydroxy starting material if exposed to acidic aqueous conditions for too long during neutralization. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled POCl₃.[4] 2. Optimize Conditions: Ensure the reaction is heated to the appropriate temperature (e.g., 100-140 °C) for a sufficient duration (2-6 hours).[3][5] A modest excess of POCl₃ can be used. Monitor by TLC. 3. Careful Workup: Quench the reaction mixture by pouring it onto crushed ice, then neutralize promptly with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.[3][5] |
| Formation of Dark-Colored Impurities | 1. Side Reactions at High Temperature: The quinoline ring can be susceptible to side reactions at elevated temperatures in the presence of a strong Lewis acid like POCl₃. | 1. Control Temperature: Maintain the reaction temperature within the recommended range (typically 100-140 °C). Avoid excessive heating.[4] 2. Use a Co-solvent: Performing the reaction in a solvent like toluene can sometimes provide better temperature control and a cleaner reaction.[8][9] |
| Difficulty in Product Purification | 1. Presence of Isomeric Impurities: If the initial cyclization produced any isomers, they may carry through to the final product. 2. Residual Starting Material: Incomplete chlorination will leave the 4-hydroxyquinoline in the crude product, which can complicate purification. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or hexane to improve purity.[3][8] 2. Sublimation: For removing persistent isomers like the 4,5-dichloro analogue (if formed from impurities in the starting aniline), sublimation can be an effective purification technique.[10] 3. Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. |
Data Presentation: Catalyst/Solvent Selection for Cyclization
The cyclization to form the 4-hydroxyquinoline intermediate is critically dependent on the reaction conditions, particularly temperature. The "catalyst" is often the high-boiling solvent that enables this.
| Method | "Catalyst"/Solvent | Typical Temperature (°C) | Reported Yield Range | Advantages | Disadvantages |
| Thermal Cyclization | None (Neat) | ~250 °C | < 30%[2] | No solvent removal required. | Poor heat transfer, significant charring, low yield.[2] |
| Thermal Cyclization | Mineral Oil | ~250 °C | Up to 95%[2] | Inexpensive, inert, significantly improves yield.[2] | Can be difficult to remove completely from the product. |
| Thermal Cyclization | Dowtherm A | ~250 °C | High (e.g., 85-98% for analogous steps)[3] | Excellent heat transfer, inert, high yields.[3] | High boiling point, requires careful removal, relatively expensive.[11] |
| Acid Catalysis | H₂SO₄ or HCl | Lower (e.g., 100-140 °C) | Variable | Lower reaction temperature.[2] | Risk of sulfonation or other side reactions, harsh conditions. |
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-4-hydroxy-2,8-dimethylquinoline (Conrad-Limpach Cyclization)
-
Disclaimer: This is a representative protocol adapted from literature procedures for similar compounds.[3] Researchers should conduct a thorough risk assessment before proceeding.
-
In a fume hood, equip a round-bottom flask with a reflux condenser open to a nitrogen line.
-
Add 3-chloro-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).
-
Heat the mixture vigorously to reflux (approx. 250 °C) using an electric heating mantle.
-
Maintain reflux for 1-2 hours. The product will begin to crystallize from the hot solution.
-
Monitor the reaction by TLC (e.g., using 10% Methanol/Dichloromethane) until the starting aniline is consumed.
-
Allow the mixture to cool to below 100 °C, then add hexane or Skellysolve B to form a slurry.
-
Cool to room temperature and collect the solid product by suction filtration.
-
Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.
-
Air-dry the solid product. The material is often pure enough for use in the next step without further purification.
Protocol 2: Synthesis of this compound (Chlorination)
-
Disclaimer: This protocol involves hazardous materials and must be performed with extreme caution in a fume hood.[3][5]
-
Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize HCl gas. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add the crude 7-chloro-4-hydroxy-2,8-dimethylquinoline (1.0 eq) to the flask.
-
Carefully add phosphorus oxychloride (POCl₃, approx. 3-5 eq).
-
Heat the stirred mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. Excess POCl₃ can be removed under reduced pressure if desired.
-
EXTREME CAUTION: Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process that releases HCl gas.
-
Neutralize the acidic aqueous mixture by slowly adding a saturated sodium bicarbonate solution or cold 10% NaOH solution until the pH is ~7-8.
-
A solid precipitate of the crude product will form. Stir for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by suction filtration, wash thoroughly with water, and air-dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 10. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4,7-Dichloro-2,8-dimethylquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dichloro-2,8-dimethylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a Combes synthesis of this compound?
The general work-up for the acid-catalyzed Combes synthesis of this compound involves quenching the acidic reaction mixture, neutralizing it to precipitate the crude product, followed by filtration, washing, and purification.
Q2: My reaction mixture is a dark, viscous oil after cooling. How should I proceed with the work-up?
This is common in quinoline syntheses. The recommended procedure is to carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will help to dissipate heat from the exothermic neutralization and often aids in the precipitation of the crude product.
Q3: What is the best way to neutralize the acidic reaction mixture?
After quenching the reaction in ice water, slowly add a base such as a 10% sodium hydroxide solution or sodium bicarbonate solution with continuous stirring. Monitor the pH and adjust to a neutral or slightly alkaline pH (7-8) to ensure complete precipitation of the product.
Q4: I have a solid precipitate after neutralization. What are the next steps?
Collect the crude product by filtration. Wash the solid thoroughly with water to remove any inorganic salts. Further washing with a cold, non-polar solvent like hexane can help remove some organic impurities. The crude product should then be dried before purification.
Q5: What are the common methods for purifying crude this compound?
Recrystallization is the most common method for purifying this compound. Suitable solvents include ethanol, methanol, hexanes, or heptane.[1][2] Column chromatography on silica gel can also be employed for purification.[3]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | Ensure sufficient reaction time and temperature as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product loss during work-up. | Avoid using an excessive amount of solvent during extraction and washing steps. Ensure complete precipitation before filtration by checking the pH. |
| Formation of side products. | Optimize reaction conditions to minimize side reactions. (See "Unexpected Peaks in NMR/MS" section below). |
| Hydrolysis of the 4-chloro group. | Avoid prolonged exposure to water, especially at elevated temperatures during the work-up, as this can lead to the formation of the corresponding 4-hydroxy derivative.[4] |
Product Fails to Precipitate Upon Neutralization
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the aqueous/organic mixture. | If an organic solvent was used in the reaction, try removing it under reduced pressure before neutralization. Alternatively, after neutralization, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Insufficient neutralization. | Ensure the pH of the solution is neutral to slightly alkaline (pH 7-8) to induce precipitation. |
| Oiling out of the product. | If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. If it persists, extract the oily product with an organic solvent. |
Unexpected Peaks in NMR/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Presence of starting materials. | Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. |
| Formation of regioisomers. | The Combes synthesis can sometimes yield regioisomers depending on the substitution pattern of the aniline.[5] Purification by column chromatography may be necessary to separate the isomers. |
| Hydrolysis of the 4-chloro group. | A peak corresponding to the 4-hydroxy-2,8-dimethyl-7-chloroquinoline may be observed. Minimize contact with water during work-up, especially at elevated temperatures. |
| Byproducts from side reactions. | Tar formation is a common side reaction in many quinoline syntheses. Careful control of reaction temperature can minimize this. |
Experimental Protocols
Protocol 1: General Work-up Procedure for this compound
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Quenching: Carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide or sodium bicarbonate until the pH of the mixture is between 7 and 8.
-
Precipitation and Filtration: A solid precipitate should form. Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts. A subsequent wash with a small amount of cold hexanes can help remove non-polar impurities.
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Drying: Dry the crude product in a vacuum oven or desiccator.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol, hexanes, or heptane.[1]
Visualizations
Caption: A generalized experimental workflow for the work-up of this compound.
Caption: A troubleshooting guide for low product yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide: 4,7-Dichloro-2,8-dimethylquinoline vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4,7-Dichloro-2,8-dimethylquinoline and the well-established antimalarial drug, Chloroquine. Due to the limited publicly available experimental data specifically for this compound, this comparison is primarily based on the known biological activities of its parent compound, 4,7-dichloroquinoline, and established structure-activity relationships of quinoline derivatives.
Chemical Structure and Physicochemical Properties
A fundamental understanding of the chemical structures of this compound and Chloroquine reveals both similarities in the core quinoline scaffold and a key difference in the substitution at the 4-position. Chloroquine possesses a basic side chain at this position, which is crucial for its accumulation in the acidic food vacuole of the malaria parasite. This compound, lacking this side chain, is a simpler molecule. The addition of two methyl groups at positions 2 and 8 in this compound, absent in Chloroquine's quinoline core, is another distinguishing feature.
| Feature | This compound | Chloroquine |
| Chemical Structure |
|
|
| Molecular Formula | C₁₁H₉Cl₂N[1] | C₁₈H₂₆ClN₃[2] |
| Molecular Weight | 226.1 g/mol [1] | 319.87 g/mol |
Comparative Biological Activity
While direct comparative studies are not available for this compound, research on its parent compound, 4,7-dichloroquinoline, provides valuable insights into its potential biological activities.
Antimalarial Activity
The 4-aminoquinoline scaffold is a cornerstone of many antimalarial drugs, with Chloroquine being a prime example.[3] The mechanism of action of Chloroquine involves its accumulation in the parasite's digestive vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.
Interestingly, studies on 4,7-dichloroquinoline, the direct precursor to Chloroquine, have shown significant antiplasmodial activity. In one study, 4,7-dichloroquinoline exhibited potent growth inhibition against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively.[4] In the same study, Chloroquine showed IC₅₀ values of 23 nM (CQ-s) and 27.5 nM (CQ-r).[4] This suggests that the unsubstituted 4,7-dichloroquinoline core itself possesses strong antimalarial properties, and in this specific research context, appeared more potent than Chloroquine.
The impact of the 2,8-dimethyl substitution on the biological activity of this compound is not yet experimentally determined. Generally, methyl substitutions can influence a molecule's lipophilicity, metabolic stability, and interaction with target proteins, which could either enhance or reduce its efficacy and selectivity.
Table of In Vitro Antiplasmodial Activity:
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 4,7-dichloroquinoline | Chloroquine-sensitive (CQ-s) | 6.7 | [4] |
| Chloroquine-resistant (CQ-r) | 8.5 | [4] | |
| Chloroquine | Chloroquine-sensitive (CQ-s) | 23 | [4] |
| Chloroquine-resistant (CQ-r) | 27.5 | [4] |
Anticancer Activity
The quinoline scaffold is also a recognized pharmacophore in the development of anticancer agents.[3] Various derivatives of 4-aminoquinoline have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[3] For instance, certain 4-aminoquinoline derivatives have shown potent cytotoxic effects on human breast tumor cell lines (MCF7 and MDA-MB468).[3] While no specific anticancer data is available for this compound, its core structure suggests that it could be a candidate for investigation in this therapeutic area.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for Chloroquine and other 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. In the parasite's food vacuole, heme, released from digested hemoglobin, is detoxified by polymerization into an insoluble crystal called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme is toxic to the parasite. Given its structural similarity, it is highly probable that this compound, if it possesses antimalarial activity, would act through a similar mechanism.
Caption: Inhibition of Heme Polymerization by Chloroquine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2]
Caption: Workflow for the MTT Cytotoxicity Assay.
Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Hemin Addition: Add a solution of hemin (the monomeric precursor of hemozoin) to each well.
-
Initiation of Polymerization: Induce polymerization by adding a buffer with an acidic pH (e.g., sodium acetate, pH 4.8).
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
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Washing: Pellet the β-hematin by centrifugation and wash to remove unreacted hemin.
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Quantification: Dissolve the β-hematin pellet in a basic solution (e.g., NaOH) and measure the absorbance at 405 nm.
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Data Analysis: Calculate the percentage of inhibition compared to a no-drug control and determine the IC₅₀ value.[5]
Caption: Workflow for Heme Polymerization Inhibition Assay.
Conclusion
While this compound remains a molecule with limited characterization in the public domain, its structural relationship to Chloroquine and its parent compound, 4,7-dichloroquinoline, suggests potential for biological activity. The available data on 4,7-dichloroquinoline indicates a promising profile for antimalarial activity, potentially exceeding that of Chloroquine against both sensitive and resistant P. falciparum strains. However, the influence of the 2,8-dimethyl substitutions is unknown and requires experimental validation. Further research, employing the standardized protocols outlined in this guide, is essential to fully elucidate the therapeutic potential of this compound and to provide a direct and comprehensive comparison with Chloroquine.
References
Validation of 4,7-Dichloro-2,8-dimethylquinoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 4,7-Dichloro-2,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The comparison is based on established synthetic methodologies, the Combes quinoline synthesis and the Doebner-von Miller reaction, and offers projected performance metrics based on analogous reactions reported in the scientific literature. Detailed experimental protocols are provided to facilitate the validation of these methods in a laboratory setting.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method A: Combes Synthesis & Chlorination | Method B: Doebner-von Miller Reaction & Chlorination |
| Starting Materials | 3-Chloro-2-methylaniline, Acetylacetone, Phosphorus Oxychloride | 3-Chloro-2-methylaniline, Crotonaldehyde, Phosphorus Oxychloride |
| Intermediate | 7-Chloro-2,8-dimethylquinolin-4-ol | 7-Chloro-2,8-dimethylquinoline |
| Projected Yield | Moderate to Good (60-80% over two steps) | Moderate (40-60% over two steps) |
| Reaction Conditions | Step 1: Acid catalysis (e.g., H₂SO₄), elevated temperature. Step 2: Reflux in POCl₃. | Step 1: Strong acid catalysis (e.g., HCl, H₂SO₄), elevated temperature. Step 2: Not typically required for the quinoline core, but a final chlorination step would be needed if starting from a quinolinol. |
| Key Advantages | Generally higher yields for the quinoline core formation. | One-pot potential for the quinoline synthesis step. |
| Potential Challenges | Two distinct synthetic steps required. Handling of phosphorus oxychloride. | Potential for polymerization of crotonaldehyde leading to lower yields and tar formation.[1] |
| Purification | Column chromatography or recrystallization for both the intermediate and final product. | Steam distillation of the intermediate followed by column chromatography or recrystallization of the final product.[1] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the Combes and Doebner-von Miller routes, followed by a chlorination step, can be visualized as a logical workflow.
Caption: Workflow for the synthesis and validation of this compound.
Experimental Protocols
Method A: Combes Synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol and subsequent Chlorination
Step 1: Synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol
This procedure is adapted from the general Combes quinoline synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylaniline (1 equivalent).
-
Reagent Addition: Slowly add acetylacetone (1.1 equivalents) to the aniline.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (2 equivalents) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Chlorination of 7-Chloro-2,8-dimethylquinolin-4-ol
This procedure is based on standard methods for the conversion of quinolin-4-ols to 4-chloroquinolines.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 7-Chloro-2,8-dimethylquinolin-4-ol (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Method B: Doebner-von Miller Synthesis of 7-Chloro-2,8-dimethylquinoline
This protocol is adapted from the general principles of the Doebner-von Miller reaction.[4]
-
Reaction Setup: In a round-bottom flask, prepare a solution of 3-chloro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Reagent Addition: Slowly add crotonaldehyde (2 equivalents) to the stirred solution. The reaction can be exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Heat the reaction mixture to reflux for 3-4 hours. The formation of a thick, dark mixture is common.[1]
-
Workup: After cooling, make the reaction mixture basic with a concentrated sodium hydroxide solution.
-
Isolation and Purification: The crude 7-Chloro-2,8-dimethylquinoline is often isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and the solvent is removed to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Note on Starting Material: The availability of 3-chloro-2-methylaniline is a prerequisite for these syntheses. It can be prepared from 2-chloro-6-nitrotoluene through reduction.[5]
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
This guide provides a framework for the synthesis and validation of this compound. Researchers should perform their own optimization of the reaction conditions to achieve the best possible yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
Navigating the Bioactive Landscape of Quinoline Derivatives: A Comparative Guide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of pharmacological activities. Modifications to this core structure, such as the addition of chloro and methyl groups, can significantly influence the biological profile of the resulting derivatives. This guide synthesizes available data on analogues of the parent compound to forecast the potential bioactivity of 4,7-dichloro-2,8-dimethylquinoline derivatives.
Comparative Biological Activity of Quinoline Derivatives
The biological activities of various quinoline derivatives have been investigated, revealing a spectrum of anticancer and antimicrobial properties. The following tables summarize the in vitro activity of selected compounds, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4,7-Dichloroquinoline Adducts | Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehyde | HL-60 (Leukemia) | 4.60 | [1](--INVALID-LINK--) |
| Imidazo[4,5-c]quinolines | 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Not Specified | 103.3 | |
| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast) | 7.016 | |
| Quinoline-based Dihydrazones | Compound 3c | MCF-7 (Breast) | 7.05 | |
| 4-Hydroxyquinolone Analogues | Compound 3g | HCT116 (Colon) | Promising | |
| 4-Aminoquinoline Derivatives | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | |
| 2-(4'-substituted phenyl)-4-quinolones | Compound 66 | MCF-7, HL-60, HCT-116, HeLa | 0.019–0.042 | [2](--INVALID-LINK--) |
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-substituted 2-quinolones | Compound 3a | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Promising | |
| Thiazolyl-substituted 2-quinolones | Compound 4d | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Promising | |
| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7c | Cryptococcus neoformans | 15.6 | [3](--INVALID-LINK--) |
| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7d | Cryptococcus neoformans | 15.6 | [3](--INVALID-LINK--) |
Experimental Protocols
Standardized methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. The following are detailed protocols for the most common assays cited in the study of quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the quinoline derivatives. Incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoline derivatives in the microtiter plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: Add the microbial suspension to each well containing the compound dilutions.[1]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Signaling Pathway Analysis
Several quinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[6] Some quinoline derivatives have been identified as inhibitors of this pathway.[6]
Conclusion
The available evidence strongly suggests that the quinoline scaffold is a versatile platform for the development of potent anticancer and antimicrobial agents. While direct experimental data for this compound derivatives remains to be elucidated, the comparative analysis of related analogues indicates a high potential for significant biological activity. The structure-activity relationships gleaned from existing studies can guide the rational design of novel derivatives with enhanced efficacy and selectivity. Further investigation into this specific class of compounds is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Differentiating Quinoline and Isoquinoline Isomers
In the realm of pharmaceutical and materials science, the precise identification of isomeric structures is paramount. Quinoline and isoquinoline, both benzopyridines with the chemical formula C₉H₇N, serve as foundational scaffolds in a vast array of bioactive compounds and functional materials. While sharing the same molecular weight, the positional difference of the nitrogen atom in their fused ring system imparts distinct electronic and structural properties, leading to unique spectroscopic signatures. This guide provides a comprehensive comparison of quinoline and isoquinoline using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Structural Isomerism: The Core Distinction
Quinoline and isoquinoline are structural isomers where a benzene ring is fused to a pyridine ring. The defining difference lies in the placement of the nitrogen atom. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it occupies position 2. This seemingly subtle variation significantly alters the electron density distribution across the aromatic system, which is the fundamental reason for their differing spectroscopic behaviors.
Caption: Chemical structures of quinoline and isoquinoline.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoline and isoquinoline, offering a direct comparison of their characteristic signals.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise atomic connectivity of molecules. The different positions of the nitrogen atom in quinoline and isoquinoline lead to significant variations in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.10 | 7.95 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
| C-2 | 150.3 | - |
| C-3 | 121.1 | 120.6 |
| C-4 | 136.0 | 143.2 |
| C-4a | 128.3 | 128.8 |
| C-5 | 129.5 | 127.5 |
| C-6 | 126.5 | 126.9 |
| C-7 | 129.5 | 127.5 |
| C-8 | 127.7 | 130.4 |
| C-8a | 148.4 | 135.7 |
| C-1 | - | 152.8 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The C-N and C-H bending and stretching vibrations within the aromatic frameworks of quinoline and isoquinoline produce characteristic absorption bands.[1]
Table 3: Comparative IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050 | 3055 |
| C=C Aromatic Stretch | 1620, 1590, 1500 | 1625, 1585, 1495 |
| C=N Stretch | 1510 | 1590 |
| C-H In-plane Bend | 1210, 1140, 1030 | 1250, 1150, 1020 |
| C-H Out-of-plane Bend | 930, 820, 740 | 940, 830, 750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The differing electronic structures of quinoline and isoquinoline result in distinct absorption maxima (λₘₐₓ).
Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Transition | Quinoline | Isoquinoline |
| π → π | 226, 276, 313 | 217, 266, 317 |
| n → π | ~313 (shoulder) | ~317 (shoulder) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both quinoline and isoquinoline exhibit a molecular ion peak [M]⁺ at m/z 129. However, their fragmentation patterns can show subtle differences upon electron ionization. The primary fragmentation pathway for both involves the loss of HCN (m/z 27) to yield an ion at m/z 102.
Table 5: Key Mass Spectrometry Fragments (m/z)
| Ion | Quinoline | Isoquinoline |
| [M]⁺ | 129 | 129 |
| [M-HCN]⁺ | 102 | 102 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline and isoquinoline.
Caption: General workflow for comparative spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 160 ppm.[1]
-
-
Data Processing : Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).[1]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal.[1]
-
Sample Application : Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1]
-
Spectrum Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol).[1] Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]
-
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Use this to record a baseline correction.[1]
-
Sample Measurement : Fill a matched quartz cuvette with the diluted sample solution and place it in the sample beam path. Scan the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]
Mass Spectrometry (MS)
-
Instrumentation : Use a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : Introduce a small amount of the sample into the instrument, where it is vaporized.
-
Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[1]
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[1]
References
A Comparative Analysis of Substituted Dichloroquinolines: Synthesis, Spectroscopic Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of substituted dichloroquinoline derivatives, a class of compounds recognized for its significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The addition of dichloro-substituents serves as a crucial starting point for creating diverse molecular libraries with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4] This document summarizes key experimental data, details common synthetic and analytical protocols, and explores the structure-activity relationships that govern the efficacy of these compounds.
Synthesis Strategies for Dichloroquinoline Derivatives
The synthesis of substituted dichloroquinolines typically begins with a pre-formed dichloroquinoline core, most commonly 4,7-dichloroquinoline or 2,4-dichloroquinoline.[5][6] These intermediates are versatile, allowing for selective nucleophilic aromatic substitution (SNAr) reactions where one of the chlorine atoms is replaced.[6][7][8] The reactivity of the chlorine atoms is position-dependent; for instance, in 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more reactive to nucleophilic substitution.[5][8] In 2,4-dichloroquinolines, selective substitution can often be achieved by controlling reaction conditions like temperature.[6]
Common synthetic approaches involve reacting the dichloroquinoline core with various nucleophiles such as amines, thiophenols, or amino alcohols in the presence of a base and a suitable solvent like DMF or ethanol.[5][7] Ultrasound irradiation has also been employed to accelerate these reactions, aligning with green chemistry principles by reducing reaction times and improving yields.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of substituted quinolines. The introduction of electron-withdrawing chlorine atoms significantly influences the chemical shifts of nearby protons and carbons, providing a clear diagnostic signature.[9][10]
¹H NMR: In the ¹H NMR spectrum, protons on the quinoline ring typically appear in the aromatic region (7.0-9.0 ppm). Substitution at the C4 position, for example, directly impacts the chemical shifts of protons H-3 and H-5.[10]
¹³C NMR: The carbon signals are also predictably affected. For instance, in 2,4-dichloroquinoline, the carbons directly bonded to chlorine (C-2 and C-4) are significantly deshielded.[11] Comparing the spectra of different derivatives allows for precise determination of the substitution pattern.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline ¹H[10] | 2-Chloroquinoline ¹H[10] | 2,4-Dichloroquinoline ¹³C[11] |
|---|---|---|---|
| C-2 | 8.89 | - | 151.0 |
| C-3 | 7.41 | 7.35 | 124.5 |
| C-4 | 8.12 | 8.03 | 144.3 |
| C-4a | - | - | 125.1 |
| C-5 | 7.75 | 7.80 | 128.2 |
| C-6 | 7.52 | 7.60 | 127.8 |
| C-7 | 7.65 | 7.75 | 131.2 |
| C-8 | 8.08 | 8.15 | 129.9 |
| C-8a | - | - | 148.6 |
Note: Data is compiled from various sources for representative compounds. Direct comparison should be made with caution as experimental conditions may vary.
Comparative Biological Activity
Substituted dichloroquinolines exhibit a broad spectrum of biological activities, which are highly dependent on the nature and position of the substituent.
Many dichloroquinoline derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[7] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Dichloroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivative (3) | HCT-116 (Colon) | 23.39 | [8] |
| 7-Chloroquinoline derivative (9) | HCT-116 (Colon) | 21.41 | [8] |
| 7-Chloroquinoline derivative (9) | HeLa (Cervical) | 21.41 | [8] |
| Quinolyl hydrazone (18j) | NCI-60 Panel (Average) | 0.33 - 4.87 (GI₅₀) |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7) | T47D (Breast) | 0.016 |[12] |
The 4-amino-7-chloroquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[13] Research continues to explore new derivatives to overcome drug resistance.[13][14] Activities are often reported as IC₅₀ values against parasite strains or as Minimum Inhibitory Concentration (MIC) against bacterial and fungal pathogens.[3][15]
Table 3: In Vitro Antimalarial and Antimicrobial Activity of Selected Derivatives
| Compound | Organism/Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4,7-dichloroquinoline | P. falciparum (CQ-sensitive) | IC₅₀ | 6.7 nM | [16] |
| 4,7-dichloroquinoline | P. falciparum (CQ-resistant) | IC₅₀ | 8.5 nM | [16] |
| "Reversed Chloroquine" (25) | P. falciparum (CQ-sensitive) | IC₅₀ | 14 nM | [14] |
| "Reversed Chloroquine" (25) | P. falciparum (CQ-resistant) | IC₅₀ | 23 nM | [14] |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | Zone of Inhibition | 11.00 mm | [2][3] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Zone of Inhibition | 12.00 mm |[2][3] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of quinoline derivatives are linked to various mechanisms. In cancer, some quinazoline-based compounds (structurally related to quinolines) are known to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[1] In malaria, chloroquine and its analogs are thought to interfere with heme detoxification in the parasite's digestive vacuole.[13] For antibacterial action, inhibition of DNA gyrase is a proposed mechanism for some derivatives.[2][3]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for the synthesis and evaluation of dichloroquinoline derivatives, based on common methodologies found in the literature.
-
Reaction Setup: Dissolve 4,7-dichloroquinoline (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagents: Add the desired substituted nucleophile (e.g., thiophenol, 1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product using silica gel column chromatography.
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of ~5x10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized dichloroquinoline derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (~570 nm).
-
IC₅₀ Calculation: Calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—by plotting a dose-response curve.
Conclusion
The dichloroquinoline framework is a highly adaptable and valuable starting point for the development of new therapeutic agents. Structure-activity relationship studies consistently show that the biological efficacy of these compounds can be finely tuned by modifying the substituents on the quinoline ring.[1][13] This guide highlights the synthetic accessibility, key characterization methods, and diverse biological potential of this chemical class. The provided data and protocols offer a solid foundation for researchers aiming to design and evaluate novel dichloroquinoline derivatives with enhanced potency and selectivity for anticancer, antimalarial, and antimicrobial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ADDITION –ELIMINATION PROCESS OF 2,4-DICHLOROQUINOLINE SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE | Scholar: National School of Leadership [jconsortium.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 4,7-Dichloro-2,8-dimethylquinoline
An objective comparison of analytical methodologies for ensuring the integrity of a key synthetic intermediate.
In the landscape of chemical synthesis and drug development, the purity of a compound is paramount. For a molecule like 4,7-dichloro-2,8-dimethylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable downstream research.[1][2] This guide provides a comparative overview of the essential analytical techniques used to determine the purity of synthesized this compound, complete with experimental protocols and data interpretation.
The choice of analytical method is a critical decision, often balancing factors like the type of information required (qualitative vs. quantitative), sensitivity, and available resources.[] The most common impurities in quinoline synthesis can include starting materials, reagents, and byproducts from side reactions such as polymer formation or the creation of undesired regioisomers.[4][5] Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization.
Comparison of Key Analytical Techniques
A combination of chromatographic and spectroscopic methods is typically employed to achieve a complete purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) excel at detecting and quantifying trace impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis (qNMR).[][6]
Workflow for Purity Assessment
References
- 1. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4,7-Dichloro-2,8-Dimethylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the 4,7-dichloroquinoline scaffold, with a specific focus on the potential influence of 2,8-dimethyl substitution. Due to the limited publicly available data on 4,7-dichloro-2,8-dimethylquinoline, this guide leverages experimental data from its parent compound, 4,7-dichloroquinoline, and other relevant analogs to infer the biological implications of the methyl groups at the C2 and C8 positions.
Introduction to the 4,7-Dichloroquinoline Scaffold
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of biological activities.[1] The 4,7-dichloroquinoline framework, in particular, is a crucial intermediate in the synthesis of several well-known antimalarial drugs, including chloroquine and amodiaquine.[2] Research has demonstrated that derivatives of 4,7-dichloroquinoline exhibit a broad spectrum of bioactivities, including antimalarial, anticancer, antiviral, insecticidal, and antifungal properties.[3][4][5] Understanding the structure-activity relationships of this scaffold is critical for the design and development of novel therapeutic agents.
Comparative Biological Activities of 4,7-Dichloroquinoline and Analogs
The biological activity of the 4,7-dichloroquinoline core is significantly influenced by substitutions at various positions. The following tables summarize the quantitative data for the parent compound, 4,7-dichloroquinoline, and selected derivatives to provide a baseline for comparison.
Table 1: Antimalarial and Larvicidal Activity of 4,7-Dichloroquinoline
| Compound | Activity | Organism/Cell Line | Metric | Value | Reference |
| 4,7-Dichloroquinoline | Antimalarial | Plasmodium falciparum (CQ-sensitive) | IC₅₀ | 6.7 nM | [3] |
| 4,7-Dichloroquinoline | Antimalarial | Plasmodium falciparum (CQ-resistant) | IC₅₀ | 8.5 nM | [3] |
| Chloroquine (Control) | Antimalarial | Plasmodium falciparum (CQ-sensitive) | IC₅₀ | 23 nM | [3] |
| Chloroquine (Control) | Antimalarial | Plasmodium falciparum (CQ-resistant) | IC₅₀ | 27.5 nM | [3] |
| 4,7-Dichloroquinoline | Larvicidal | Anopheles stephensi (I instar) | LC₅₀ | 4.408 µM/mL | [3] |
| 4,7-Dichloroquinoline | Larvicidal | Aedes aegypti (I instar) | LC₅₀ | 5.016 µM/mL | [3] |
Table 2: Anticancer Activity of 4,7-Dichloroquinoline Derivatives
| Compound | Cell Line | Cancer Type | Metric | Value | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | GI₅₀ | 8.73 μM | [6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast Cancer | GI₅₀ | 8.22 μM | [6] |
| Chloroquine (Control) | MDA-MB-468 | Breast Cancer | GI₅₀ | >50 μM | [6] |
| Morita-Baylis-Hillman adduct of 4,7-dichloroquinoline | HL-60 | Promyelocytic Leukemia | IC₅₀ | 4.60 µmol L⁻¹ | [5] |
Structure-Activity Relationship Analysis
The biological profile of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.
The Importance of the 7-Chloro Group
The chlorine atom at the C7 position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine. Studies on 4-aminoquinoline derivatives have shown that the 7-chloro substitution can drastically increase cytotoxicity against certain cancer cell lines compared to other substitutions like fluoro, trifluoromethyl, or methoxy groups at the same position.[6]
Substitutions at the C4 Position
The C4 position is a critical site for modification to modulate the biological activity of quinolines. The introduction of various side chains at this position has been a successful strategy in the development of antimalarial drugs. For instance, the diamine side chain of chloroquine is crucial for its activity. In the context of anticancer agents, different amino side chains at the C4 position of 7-chloroquinolines have been shown to influence their antiproliferative potency.[7]
The Potential Role of C2 and C8 Methylation
While direct experimental data for this compound is scarce, the influence of methyl groups at the C2 and C8 positions can be inferred from SAR studies on other quinoline analogs.
-
C2-Methyl Substitution: The introduction of a methyl group at the C2 position has been explored in various quinoline derivatives. In some series of 2-arylquinolines, the presence of a C2-methyl group was found to be a feature in compounds with selective anticancer activity.[3] The steric and electronic effects of the C2-methyl group can influence the binding of the molecule to its biological target.
-
C8-Methyl Substitution: The C8 position of the quinoline ring is also a key site for substitution that can modulate biological activity. In the context of antimalarial 8-aminoquinolines, substitutions at the C8 position are generally reported to abolish the activity.[8] However, other studies suggest that methylation of 8-methylquinolines can enhance biological activity.[9] The effect of a C8-methyl group is likely context-dependent, relying on the overall substitution pattern of the quinoline ring and the specific biological target.
Based on these general SAR principles, the addition of methyl groups at the C2 and C8 positions of the 4,7-dichloroquinoline scaffold in This compound would be expected to significantly alter its physicochemical properties, such as lipophilicity and steric profile. These changes could, in turn, affect its pharmacokinetic properties and its interaction with biological targets, potentially leading to a modified or novel biological activity profile compared to the parent 4,7-dichloroquinoline.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are generalized methodologies for key assays mentioned in the literature for quinoline derivatives.
In Vitro Antiproliferative MTT Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimalarial Assay
This assay evaluates the efficacy of compounds against the blood stages of Plasmodium falciparum.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.
-
Compound Preparation: The test compounds are serially diluted in a suitable solvent (e.g., DMSO) and added to the parasite cultures in 96-well plates.
-
Incubation: The plates are incubated under specific conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 72 hours).
-
Growth Inhibition Assessment: Parasite growth is assessed using various methods, such as microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I) to quantify parasite DNA.
-
Data Analysis: The percentage of growth inhibition is calculated compared to untreated controls, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate a representative signaling pathway that can be modulated by quinoline derivatives and a general workflow for the biological evaluation of these compounds.
General workflow for the synthesis and biological evaluation of quinoline derivatives.
Representative p53-dependent apoptosis pathway activated by a quinoline derivative.[7]
Conclusion
The 4,7-dichloroquinoline scaffold serves as a versatile platform for the development of potent biologically active molecules. While the specific activity profile of this compound remains to be elucidated through direct experimental investigation, the extensive research on related quinoline derivatives provides a strong foundation for predicting its potential activities. The addition of methyl groups at the C2 and C8 positions is anticipated to modulate the lipophilicity and steric properties of the parent molecule, which could lead to altered or enhanced biological effects. Further synthesis and rigorous biological evaluation of this compound are warranted to fully explore its therapeutic potential and to contribute to a deeper understanding of the structure-activity relationships within the quinoline class of compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cytotoxicity of Dichloro-Dimethylquinoline Analogs: A Comparative Guide for Researchers
This guide provides a comparative overview of the cytotoxic effects of 4,7-dichloro-2,8-dimethylquinoline analogs. Due to the limited availability of public data on the specific target compound, this guide focuses on structurally related dichloro-dimethylquinoline derivatives for which experimental data has been published. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of novel quinoline-based compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of quinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cell proliferation. A lower IC50 value indicates greater cytotoxic potential.
The following table summarizes the available in vitro cytotoxicity data for analogs of this compound against various human cancer cell lines.
| Compound Name | Structure | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Analog 1: 2,4-Dichloro-7,8-dimethylquinoline | Not explicitly stated in the available abstract, but cytotoxicity has been reported. | Data not available in the abstract. | [1] | |
| Analog 2: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast Adenocarcinoma), MDA-MB-468 (Breast Adenocarcinoma) | 51.57 (MCF-7), 8.73 (MDA-MB-468) | ||
| Parent Compound: 4,7-Dichloroquinoline | Vero (non-cancerous kidney epithelial cells) | Negligible toxicity up to 100 µM/mL | [2] |
Note: Specific IC50 values for this compound against cancer cell lines were not available in the reviewed literature. The data presented is for structurally related analogs to provide a comparative perspective.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully remove the medium from the wells.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells to get the corrected absorbance.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of quinoline analogs.
Apoptotic Signaling Pathway
Quinoline derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a generalized intrinsic (mitochondrial) apoptosis pathway that may be activated by dichloro-dimethylquinoline analogs.
References
A Comparative Guide to In Vitro and In Vivo Studies of 4,7-Dichloro-2,8-dimethylquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo evaluation of 4,7-Dichloro-2,8-dimethylquinoline and structurally related quinoline derivatives. Due to a lack of extensive direct studies on this compound, this document leverages data from its synthesized derivatives and analogous compounds to offer insights into its potential biological activities and methodologies for its assessment.
I. In Vitro Studies: Anti-Proliferative Activity of this compound Derivatives
Data Presentation: Cytotoxicity of 2-quinolyl-1,3-tropolone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of 2-quinolyl-1,3-tropolone derivatives synthesized from this compound against a panel of human cancer cell lines. This data provides an indirect measure of the potential of the core quinoline structure in designing cytotoxic agents.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 3d | OVCAR-3 (Ovarian) | Data Not Available |
| OVCAR-8 (Ovarian) | Data Not Available | |
| HCT 116 (Colon) | Data Not Available | |
| Mixture B (3i-k) | A549 (Lung) | Data Not Available |
| H441 (Lung) | Data Not Available | |
| Panc-1 (Pancreatic) | Data Not Available |
Note: Specific IC₅₀ values from the Minkin et al. (2021) study require access to the full-text article. The table structure is provided for data insertion upon availability.
Experimental Protocols
In Vitro Anti-Proliferative Activity Assay (Based on Minkin et al., 2021)
This protocol describes the methodology used to assess the cytotoxic effects of the 2-quinolyl-1,3-tropolone derivatives.
-
Cell Culture: Human cancer cell lines (e.g., A549, H441, OVCAR-3, OVCAR-8, HCT 116, and Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: The synthesized tropolone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Viability Assay (Alamar Blue):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following treatment, Alamar Blue reagent (resazurin) is added to each well.
-
After a further incubation period, the fluorescence (indicating the reduction of resazurin to the fluorescent resorufin by viable cells) is measured using a microplate reader.
-
-
Data Analysis: The fluorescence intensity is used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from dose-response curves.
Mandatory Visualization
Caption: Workflow for in vitro anti-proliferative activity assay.
II. In Vivo Studies: Evaluating Anti-Tumor Efficacy of Quinoline Analogs
Direct in vivo studies on this compound have not been identified in the available literature. Therefore, this section provides a comparative overview of the in vivo anti-cancer activity of a representative quinoline derivative to illustrate the potential therapeutic applications and experimental approaches for compounds of this class.
Data Presentation: In Vivo Anti-Tumor Efficacy of a Representative Quinoline Derivative
The following table presents hypothetical data for a representative quinoline derivative in a preclinical cancer model, compared to a standard-of-care chemotherapeutic agent. This serves as a template for how such data would be presented.
| Treatment Group | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | Nude Mice | Human Tumor Xenograft | Daily, p.o. | 0 |
| Quinoline Derivative X | Nude Mice | Human Tumor Xenograft | 20 mg/kg, daily, p.o. | 65 |
| Standard Chemotherapy | Nude Mice | Human Tumor Xenograft | 10 mg/kg, twice weekly, i.p. | 80 |
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a test compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The test compound, a vehicle control, and a positive control (standard chemotherapy) are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoint: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.
Mandatory Visualization
Caption: Workflow for an in vivo tumor xenograft study.
III. Potential Signaling Pathways
Quinoline derivatives have been shown to exert their anti-cancer effects through various mechanisms. While the specific pathways affected by this compound are unknown, related compounds are known to interfere with critical cellular processes.
Mandatory Visualization
Caption: Postulated inhibitory effect on the PI3K/AKT/mTOR pathway.
Disclaimer: The information provided in this guide is for research and informational purposes only. The experimental data and protocols for in vivo studies and signaling pathways are based on analogous compounds due to the limited availability of data for this compound. Researchers should consult the primary literature for detailed methodologies and validate findings for their specific compounds of interest.
A Comparative Guide to Analytical Method Validation for 4,7-Dichloro-2,8-dimethylquinoline
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies applicable to the validation of 4,7-Dichloro-2,8-dimethylquinoline, a key quinoline derivative. Due to the limited availability of a dedicated, validated method for this specific compound in publicly accessible literature, this document leverages established and validated methods for structurally similar and widely studied quinoline compounds, such as chloroquine and hydroxychloroquine. This guide will compare a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach, providing a framework for developing a stability-indicating analytical method for this compound.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. Below is a comparison of a conventional HPLC-UV method and a more advanced UPLC-MS/MS method, both of which are suitable for the analysis of quinoline derivatives.
| Parameter | HPLC-UV Method (Adapted from Chloroquine Analysis) | UPLC-MS/MS Method (Adapted from Hydroxychloroquine Analysis) |
| Principle | Separation based on polarity using a C18 column, detection via UV absorbance. | High-efficiency separation with a sub-2 µm particle column, detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific detection based on parent and fragment ion masses.[1] |
| Sensitivity | Typically in the µg/mL range (LOD/LOQ).[2] | High, often in the ng/mL to pg/mL range, suitable for trace analysis.[1] |
| Speed | Longer run times (typically 10-30 minutes). | Faster analysis with shorter run times (e.g., < 10 minutes).[1] |
| Instrumentation | Widely available and cost-effective. | More specialized and higher initial investment. |
| Method Development | Relatively straightforward. | More complex due to the optimization of MS parameters. |
| Application | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, metabolite identification, and bioanalysis.[3] |
Experimental Protocols
The following protocols are adapted from validated methods for closely related quinoline derivatives and can serve as a starting point for the development of a method for this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is based on a stability-indicating method for chloroquine, designed to separate the parent drug from its degradation products.[2]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0, 10 mM) containing 0.5% triethylamine and methanol (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
3. Forced Degradation Studies: Forced degradation studies are essential to establish the stability-indicating nature of the method.[4]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Protocol 2: High-Sensitivity UPLC-MS/MS Method
This protocol is adapted from a method for the analysis of hydroxychloroquine and its impurities.[1]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 or Phenyl column, < 2 µm particle size (e.g., 1.7 µm).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A typical gradient could be 5-95% B over 5-7 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards, typically in the ng/mL range.
-
Sample Solution: Dilute the sample to a concentration within the linear range of the assay. For biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
Method Validation Parameters
A comprehensive analytical method validation should be performed according to ICH guidelines and would include the following parameters:
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Specificity | Demonstrated by the separation of the analyte from all potential impurities and degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. | High specificity is inherent. Confirmation is achieved by monitoring specific MRM transitions. |
| Linearity | Typically assessed over a concentration range of 50-150% of the expected sample concentration. A correlation coefficient (r²) > 0.999 is desirable. | A wider linear range is often achievable. A weighted linear regression may be necessary. |
| Accuracy | Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries of 98-102% are generally acceptable. | Assessed similarly to HPLC-UV, with acceptance criteria typically between 85-115% for bioanalytical methods. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) are evaluated. The relative standard deviation (RSD) should typically be < 2%. | RSD criteria are often more stringent, especially at lower concentrations. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | Determined based on a signal-to-noise ratio of at least 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Determined based on a signal-to-noise ratio of at least 10 and meeting precision and accuracy criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). | Evaluated by varying chromatographic and mass spectrometric parameters. |
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and a typical experimental setup.
Caption: A generalized workflow for the development and validation of an analytical method.
References
A Comparative Performance Analysis of 4,7-Dichloro-2,8-dimethylquinoline and Related Quinoline Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 4,7-Dichloro-2,8-dimethylquinoline and functionally similar quinoline-based compounds. While specific experimental data for this compound is limited in publicly available research, this analysis aims to benchmark its potential performance based on its structural characteristics and the well-documented activities of related quinoline derivatives. The guide will focus on key therapeutic areas where quinoline scaffolds are prominent: anticancer, antimalarial, and kinase inhibition.
Overview of this compound
This compound (CAS: 21728-15-4) is a halogenated and dimethyl-substituted quinoline derivative. Its chemical structure suggests potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Specifically, it has been noted for its potential as a building block for novel antimalarial and anticancer agents, as well as for the design of new kinase inhibitors.
Comparative Performance Data
The following tables summarize the performance of various quinoline derivatives in anticancer and antimalarial assays. This data provides a framework for understanding the potential efficacy of substituted quinolines like this compound.
Table 1: Anticancer Activity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 / EC50 / GI50 | Reference |
| Quinoline-based dihydrazone derivative 3c | BGC-823 (Gastric), BEL-7402 (Hepatoma), MCF-7 (Breast), A549 (Lung) | 7.01 - 34.32 µM | |
| 7-chloroquinoline/MBHA hybrid (ortho-nitro) | MCF-7 (Breast), HCT-116 (Colorectal), HL-60 (Leukemia), NCI-H292 (Lung) | 4.60 µmol L-1 | [1] |
| 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones | HCT-8 (Ileocecal), MCF-7 (Breast), A-549 (Lung), KB (Nasopharynx), CAKI-1 (Renal), SKMEL-2 (Melanoma) | Nanomolar to sub-nanomolar range | |
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Human leukemia cells | Sub-micromolar GI50 | |
| Quinoline-indole derivative | HepG2 (Hepatoma), KB (Nasopharynx), HCT-8 (Ileocecal), MDA-MB-231 (Breast), H22 (Mouse Hepatocellular) | 2 nM - 11 nM | |
| 7-tert-butyl-substituted quinoline | MCF-7 (Breast), HL-60 (Leukemia), HCT-116 (Colorectal), HeLa (Cervical) | 0.02–0.04 μM | |
| Novel Quinoline Derivative 91b1 | A549 (Lung), AGS (Gastric), KYSE150 (Esophageal), KYSE450 (Esophageal) | 1.83 - 15.38 µg/mL | [2] |
Table 2: Antimalarial Activity of Quinoline Derivatives Against Plasmodium falciparum
| Compound/Derivative Class | Strain(s) | IC50 | Reference |
| 4,7-dichloroquinoline | Chloroquine-sensitive (CQ-s) & Chloroquine-resistant (CQ-r) | 6.7 nM (CQ-s), 8.5 nM (CQ-r) | [3][4] |
| Chloroquine (Control) | Chloroquine-sensitive (CQ-s) & Chloroquine-resistant (CQ-r) | 23 nM (CQ-s), 27.5 nM (CQ-r) | [3] |
| Dihydropyrimidine-quinoline derivative 4i | P. falciparum | 0.014 µg/mL | [5] |
| N-(2-((7-chloroquinolin-4-yl)amino)alkyl)benzenesulfonamide 75 | W2 (Chloroquine-resistant) | 0.09 µM | [6] |
| 2,8-bis(trifluoromethyl)quinoline derivative 119 | P. falciparum | 8.4 ± 1.7 μM | [6] |
| 7-chloro-N-(pyridin-4-yl)quinolin-4-amine 134 | P. falciparum | 11.7 ± 3 μM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a quinoline derivative and for a cytotoxicity assay.
3.1. General Synthesis of 4,7-dichloroquinoline
This protocol describes a common method for synthesizing the parent compound, 4,7-dichloroquinoline, which serves as a precursor for many derivatives.
-
Step 1: Cyclization: m-Chloroaniline is reacted with diethyl malonate in a high-boiling point solvent such as Dowtherm A at elevated temperatures. This step forms the quinoline ring system.
-
Step 2: Saponification and Decarboxylation: The resulting ester is saponified using a base like sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then decarboxylated by heating to produce 7-chloro-4-quinolinol.
-
Step 3: Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline.[7][8][9] The crude product is then purified, typically by recrystallization.
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a quinoline derivative) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
4.1. Kinase Inhibitor Signaling Pathway
Quinoline derivatives are known to inhibit various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[10][11] The diagram below illustrates a simplified generic kinase signaling cascade that can be targeted by such inhibitors.
Caption: Simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
4.2. Experimental Workflow for Performance Benchmarking
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel quinoline derivative.
Caption: General workflow for synthesis and evaluation of quinoline derivatives.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,7-Dichloro-2,8-dimethylquinoline: A Safety and Operations Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-Dichloro-2,8-dimethylquinoline (CAS No. 21728-15-4) was publicly available at the time of this writing. The following disposal procedures are based on the safety data sheets for the closely related and structurally similar compound, 4,7-Dichloroquinoline. Researchers, scientists, and drug development professionals should use this information as a guide and are strongly advised to consult the specific SDS provided by the manufacturer for this compound before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Hazard Information
This compound is expected to possess hazards similar to other chlorinated quinolines. Based on data for 4,7-Dichloroquinoline, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US). | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and irritation. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | To minimize skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling large quantities or if dust cannot be controlled. | To prevent inhalation, which may cause respiratory tract irritation. |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general procedure for the disposal of small quantities typically found in a research laboratory setting.
1. Waste Identification and Segregation:
- Designate this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containment:
- Collect the solid waste in a clearly labeled, sealable, and chemically compatible container.
- For solutions, use a labeled, sealed container. It is recommended to absorb the liquid with an inert absorbent material before placing it in a solid waste container.
- Ensure the container is kept closed when not in use.
3. Labeling:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
4. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
5. Disposal:
- Arrange for pickup and disposal by a licensed hazardous waste disposal company.
- One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
- Never dispose of this compound down the drain or in the regular trash.[1]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4,7-Dichloro-2,8-dimethylquinoline
Essential Safety and Handling Guide for 4,7-Dichloro-2,8-dimethylquinoline
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Given the limited specific data for this compound, the following recommendations are based on safety information for the closely related chemical, 4,7-Dichloroquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary: this compound is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols and safe handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact and inhalation. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn where splashing is a risk.[2] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or disposable gown, and closed-toe shoes.[4] | Prevents skin contact, which can cause irritation.[1][2][3] Impervious clothing is necessary to protect against exposure.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P1) or an ABEK-P2 cartridge is recommended.[2] | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach to handling is crucial for safety.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Locate and confirm the accessibility of the nearest eyewash station and safety shower.[3][4]
-
Assemble all necessary equipment and reagents before commencing work.[4]
2. Handling:
-
Don all required PPE as specified in the table above.[4]
-
Conduct all handling of the compound exclusively within a chemical fume hood to control exposure.[4]
-
Avoid the formation of dust by using gentle scooping techniques.[2][5] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.[4]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]
-
Launder contaminated clothing separately before reuse.[1]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.[1][2][5]
Waste Segregation:
-
Do not mix this waste with other incompatible waste streams. It should be segregated from strong bases and oxidizing agents.[4]
Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company.[5] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Dispose of as unused product. Contaminated packaging should be handled in the same manner as the product itself.[2][5]
-
All disposal activities must be in accordance with local, regional, and national regulations.[1][5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
